molecular formula C30H48O2 B133269 Mupinensisone CAS No. 152253-67-3

Mupinensisone

Cat. No.: B133269
CAS No.: 152253-67-3
M. Wt: 440.7 g/mol
InChI Key: LZJSBKQYABASHG-OQYAAAAFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mupinensisone (CAS 152253-67-3) is a chemical compound with the molecular formula C30H48O2 and a molecular weight of 440.72 g/mol . This product is offered with a minimum purity of 98% and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses, nor for personal consumption. Currently, detailed scientific information on the specific research applications, mechanism of action, and biological activity of this compound is not widely available in public literature. Researchers are encouraged to consult specialized scientific databases or contact the supplier directly for further technical details regarding its potential uses in fields such as natural product chemistry or pharmacological screening. Handling and Storage: Store in a cool, dry place at 2-8°C. Keep the container tightly closed .

Properties

IUPAC Name

(4aR,6aR,6bS,8aS,11R,12aR,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-25(2)22-10-13-30(7)23(28(22,5)12-11-24(25)32)9-8-20-21-18-26(3,19-31)14-15-27(21,4)16-17-29(20,30)6/h8,21-23,31H,9-19H2,1-7H3/t21-,22-,23+,26+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJSBKQYABASHG-OQYAAAAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934456
Record name 29-Hydroxyolean-12-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152253-67-3
Record name Mupinensisone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152253673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 29-Hydroxyolean-12-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mupinensisone: Unraveling the Mystery of a Phantom Compound

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive investigation into the natural product landscape, the compound "mupinensisone" remains elusive, absent from scientific literature and chemical databases. This technical guide addresses the search for this compound, detailing the investigative process and exploring potential origins, while also providing an in-depth look at the phytochemical profiles of plant species initially considered as its source.

Initial inquiries into the natural source and isolation of this compound led to an exploration of various plant species known for their rich diversity of secondary metabolites. The investigation began with Psoralea corylifolia, a plant widely used in traditional medicine and known to produce a variety of bioactive compounds, including coumarins, flavonoids, and meroterpenes. However, extensive searches of phytochemical studies on Psoralea corylifolia failed to yield any mention of a compound named this compound.

The focus of the investigation then shifted to the genus Rhododendron, with a particular interest in Rhododendron mupinense, as the name "this compound" strongly suggests a connection to this species. The genus Rhododendron is a well-documented source of a wide array of natural products, including flavonoids, terpenoids, and various phenolic compounds with significant biological activities. Despite this promising lead, a targeted search for "this compound" within the context of Rhododendron mupinense and the broader Rhododendron genus also proved fruitless.

The consistent absence of "this compound" from the scientific record suggests several possibilities:

  • A Novel, Undisclosed Compound: It is conceivable that this compound is a very recently discovered natural product that has not yet been reported in peer-reviewed literature.

  • A Trivial or Proprietary Name: The name may be a trivial name used in a specific research group or a proprietary name for a product that is not a pure, isolated compound.

  • A Misnomer or Typographical Error: It is also possible that "this compound" is a misspelling of a known compound or an error in the initial query.

Given the lack of identifiable information for a compound named "this compound," it is not possible to provide a detailed technical guide on its specific natural source, isolation protocols, or quantitative data.

To provide valuable information for researchers in the field of natural product drug discovery, this guide will instead offer a general overview of the phytochemicals and isolation strategies for the two primary plant candidates investigated: Psoralea corylifolia and Rhododendron species.

Phytochemicals from Psoralea corylifolia

Psoralea corylifolia, commonly known as babchi, is a significant plant in traditional medicine. Its seeds are a rich source of various classes of phytochemicals.

Table 1: Major Phytochemicals from Psoralea corylifolia

Compound ClassExamples
Furanocoumarins Psoralen, Isopsoralen, Angelicin
Flavonoids Bavachin, Isobavachalcone, Neobavachalcone
Meroterpenes Bakuchiol
Benzofurans Corylifolinin

General Isolation Protocol for Compounds from Psoralea corylifolia

The isolation of bioactive compounds from Psoralea corylifolia typically involves a multi-step process.

experimental_workflow_psoralea start Dried Seeds of Psoralea corylifolia extraction Solvent Extraction (e.g., Ethanol, Methanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->partition fractions Fractions of Varying Polarity partition->fractions chromatography Column Chromatography (Silica Gel, Sephadex) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc isolated_compound Isolated Compound hplc->isolated_compound

Caption: General workflow for the isolation of phytochemicals from Psoralea corylifolia.

Phytochemicals from Rhododendron Species

The genus Rhododendron comprises hundreds of species, each with a unique phytochemical profile. Common classes of compounds found in this genus include:

Table 2: Major Phytochemicals from Rhododendron Species

Compound ClassExamples
Flavonoids Quercetin, Kaempferol, Myricetin, and their glycosides
Diterpenoids Grayanotoxins (Note: These are often toxic)
Triterpenoids Ursolic acid, Oleanolic acid
Phenolic Acids Caffeic acid, Ferulic acid, Chlorogenic acid

General Isolation Protocol for Compounds from Rhododendron Species

The isolation of compounds from Rhododendron leaves and flowers follows a similar general procedure to that of Psoralea corylifolia.

experimental_workflow_rhododendron start Dried Plant Material (Leaves/Flowers of Rhododendron) extraction Extraction with a suitable solvent (e.g., Methanol, Acetone) start->extraction concentration Concentration under reduced pressure extraction->concentration aqueous_suspension Suspension in Water concentration->aqueous_suspension partitioning Successive Partitioning with (e.g., Chloroform, Ethyl Acetate, n-Butanol) aqueous_suspension->partitioning fractions Organic & Aqueous Fractions partitioning->fractions column_chromatography Column Chromatography (e.g., Silica Gel, Toyopearl) fractions->column_chromatography sub_fractions Sub-fractions column_chromatography->sub_fractions final_purification Final Purification (e.g., Preparative TLC, HPLC) sub_fractions->final_purification pure_compounds Pure Compounds final_purification->pure_compounds

Caption: General workflow for isolating phytochemicals from Rhododendron species.

Conclusion

While the initial objective of providing a detailed technical guide on "this compound" could not be achieved due to the compound's apparent absence from the scientific literature, this investigation highlights the critical first step in natural product research: the accurate identification and verification of a target compound. The exploration of Psoralea corylifolia and Rhododendron species serves as a valuable resource for researchers interested in the rich phytochemical diversity of these plants. Further investigation is required to determine if "this compound" is a valid, albeit un- or under-documented, natural product. Researchers encountering this name are encouraged to verify its chemical structure and botanical origin through rigorous spectroscopic and taxonomic methods.

Unraveling the Mupinensisone Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide to the Elucidation of the Mupinensisone Biosynthetic Pathway, Providing Researchers with a Foundational Framework for Investigation.

This technical guide offers an in-depth exploration of the proposed biosynthetic pathway of this compound, a plant-derived oleanane-type triterpenoid. While the complete biosynthetic pathway of this compound has not yet been fully elucidated in published literature, this document provides a robust theoretical framework based on established principles of triterpenoid biosynthesis in plants. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of this and other related natural products.

This compound, identified as olean-12-en-3-one, 29-hydroxy, is a pentacyclic triterpenoid isolated from plant species such as Celastrus paniculatus and Euonymus mupinensis. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for pharmaceutical research and development. The elucidation of their biosynthetic pathways is crucial for understanding their formation in nature and for developing biotechnological production platforms.

This guide outlines a plausible biosynthetic route to this compound, starting from the universal precursors of isoprenoids and proceeding through the cyclization of 2,3-oxidosqualene to the oleanane scaffold, followed by a series of specific oxidative modifications. Detailed experimental protocols for each stage of pathway elucidation are provided, from the initial identification of candidate genes to the in-depth characterization of enzyme function. Furthermore, hypothetical quantitative data are presented in tabular format to offer a realistic perspective on the expected outcomes of such investigations.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the mevalonate (MVA) pathway, which is the primary route for triterpenoid biosynthesis in the cytoplasm and endoplasmic reticulum of plant cells.[1][2][3] This pathway furnishes the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The proposed pathway can be segmented into three main stages:

  • Formation of the Triterpenoid Precursor, 2,3-Oxidosqualene: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to produce the linear C30 hydrocarbon, squalene. Squalene is subsequently epoxidized to form 2,3-oxidosqualene.[1][3][4]

  • Cyclization to the Oleanane Scaffold: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC), in this case, β-amyrin synthase (bAS), to produce the pentacyclic triterpene, β-amyrin. This reaction establishes the characteristic oleanane skeleton.[3]

  • Post-Cyclization Modifications: The β-amyrin scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s), to yield this compound. This is hypothesized to occur in two steps: first, the oxidation of the hydroxyl group at C-3 to a ketone, and second, the hydroxylation at the C-29 position. The precise order of these events remains to be experimentally determined.

This compound Biosynthetic Pathway cluster_0 Mevalonate (MVA) Pathway cluster_1 Squalene and β-Amyrin Formation cluster_2 Post-Cyclization Modifications Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE beta-Amyrin β-Amyrin 2,3-Oxidosqualene->beta-Amyrin bAS Intermediate_1 Olean-12-en-3-one beta-Amyrin->Intermediate_1 P450 Oxidoreductase (hypothetical) This compound This compound (Olean-12-en-3-one, 29-hydroxy) Intermediate_1->this compound P450 Hydroxylase (hypothetical)

Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach, combining transcriptomics, molecular biology, biochemistry, and analytical chemistry.

Identification of Candidate Genes

The initial step involves identifying the genes encoding the enzymes of the proposed pathway from the source organism (e.g., Celastrus paniculatus).

Experimental Workflow: Gene Discovery

Gene_Discovery_Workflow Tissue_Collection Collect tissues with high This compound accumulation RNA_Seq RNA Sequencing (Transcriptome Analysis) Tissue_Collection->RNA_Seq Bioinformatics Bioinformatic Analysis RNA_Seq->Bioinformatics Candidate_Genes Candidate Genes (OSCs, P450s) Bioinformatics->Candidate_Genes Homology search Coexpression Co-expression Analysis Bioinformatics->Coexpression Identify co-expressed genes Validation Functional Characterization Candidate_Genes->Validation Coexpression->Candidate_Genes

Workflow for the discovery of candidate biosynthetic genes.

Protocol: Transcriptome Mining and Co-expression Analysis

  • Tissue Collection and RNA Extraction: Collect various tissues (leaves, stems, roots, flowers) from Celastrus paniculatus. Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a commercially available plant RNA extraction kit.

  • RNA Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

  • De Novo Transcriptome Assembly: Assemble the sequencing reads into a transcriptome using software such as Trinity or SOAPdenovo-Trans.

  • Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.

  • Candidate Gene Identification: Identify putative oxidosqualene cyclase (OSC) and cytochrome P450 (P450) genes based on sequence homology to known triterpenoid biosynthetic enzymes.

  • Co-expression Analysis: Analyze the expression patterns of the candidate genes across different tissues. Genes involved in the same metabolic pathway are often co-expressed. Identify P450 genes that show a strong positive correlation in expression with the candidate β-amyrin synthase gene.

Functional Characterization of Candidate Enzymes

The function of the identified candidate genes must be experimentally verified. This is typically achieved through heterologous expression in a host system that does not produce interfering compounds.

Experimental Workflow: Enzyme Characterization

Enzyme_Characterization_Workflow Gene_Cloning Clone candidate genes into expression vectors Heterologous_Expression Heterologous Expression Gene_Cloning->Heterologous_Expression Yeast Saccharomyces cerevisiae Heterologous_Expression->Yeast Plant Nicotiana benthamiana Heterologous_Expression->Plant In_Vivo_Assay In Vivo/In Planta Assay Yeast->In_Vivo_Assay In_Vitro_Assay In Vitro Enzyme Assay Yeast->In_Vitro_Assay Microsome isolation Plant->In_Vivo_Assay Metabolite_Analysis Metabolite Analysis (LC-MS, GC-MS, NMR) In_Vivo_Assay->Metabolite_Analysis In_Vitro_Assay->Metabolite_Analysis Enzyme_Kinetics Enzyme Kinetic Analysis Metabolite_Analysis->Enzyme_Kinetics

Workflow for the functional characterization of enzymes.

Protocol: Heterologous Expression in Saccharomyces cerevisiae

  • Vector Construction: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into yeast expression vectors (e.g., pYES-DEST52).

  • Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., EGY48).

  • Cultivation and Induction: Grow the transformed yeast cells in an appropriate medium and induce gene expression by adding galactose.

  • In Vivo Assay: For the β-amyrin synthase candidate, the yeast strain will endogenously produce 2,3-oxidosqualene. For the P450 candidates, co-express them with the verified β-amyrin synthase and provide the necessary cytochrome P450 reductase (CPR). Alternatively, feed the yeast culture with the putative substrate (e.g., β-amyrin).

  • Metabolite Extraction and Analysis: After a period of incubation, extract the metabolites from the yeast culture with an organic solvent (e.g., ethyl acetate). Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products.

Protocol: In Vitro Enzyme Assays

  • Microsome Isolation: From the induced yeast cultures expressing a candidate P450, isolate the microsomal fraction, which contains the membrane-bound P450 enzymes.

  • Enzyme Reaction: Set up a reaction mixture containing the isolated microsomes, the putative substrate (e.g., β-amyrin), a buffer, and NADPH as a cofactor.

  • Product Analysis: After incubation, quench the reaction and extract the products. Analyze the products by LC-MS to determine the enzymatic activity.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzyme by varying the substrate concentration and measuring the initial reaction velocity.

Quantitative Data Presentation

The following tables present hypothetical but realistic quantitative data that could be obtained during the elucidation of the this compound biosynthetic pathway.

Table 1: Hypothetical Relative Transcript Abundance of Candidate Genes in Celastrus paniculatus

Gene IDPutative FunctionLeaf (TPM)Stem (TPM)Root (TPM)
CpOSC1β-amyrin synthase150.2250.580.1
CpP450-1CYP716 Family145.8245.375.6
CpP450-2CYP72 Family20.115.398.7
CpP450-3CYP716 Family155.3260.182.3

TPM: Transcripts Per Million. High correlation in expression between CpOSC1, CpP450-1, and CpP450-3 suggests their involvement in the same pathway.

Table 2: Hypothetical Product Yields from Heterologous Expression in S. cerevisiae

Expressed GenesSubstrate FedProduct IdentifiedYield (mg/L)
CpOSC1Noneβ-amyrin15.2
CpOSC1 + CpP450-1NoneOlean-12-en-3-one8.5
CpOSC1 + CpP450-3Noneβ-amyrin14.9
CpOSC1 + CpP450-1 + CpP450-3NoneThis compound5.1

Table 3: Hypothetical Kinetic Parameters of this compound Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
CpOSC12,3-Oxidosqualene251.56.0 x 104
CpP450-1β-amyrin500.81.6 x 104
CpP450-3Olean-12-en-3-one400.51.25 x 104

Conclusion

The elucidation of the this compound biosynthetic pathway presents an exciting opportunity to expand our knowledge of plant natural product biosynthesis. The strategies and protocols outlined in this technical guide provide a comprehensive roadmap for researchers to identify the key enzymes involved and to characterize their function. The successful elucidation of this pathway will not only provide fundamental insights into the biosynthesis of oleanane triterpenoids but will also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and other valuable natural products.

References

Unveiling Mupinensisone: A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the discovery, origin, and structural elucidation of Mupinensisone, a triterpenoid natural product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth details of the experimental protocols and quantitative data associated with this compound.

Discovery and Natural Origin

This compound was first isolated from the stems of Euonymus mupinensis, a plant belonging to the Celastraceae family. Its discovery was the result of phytochemical investigations into the constituents of this plant species. Subsequent research has also identified this compound in Celastrus paniculatus, another member of the Celastraceae family, suggesting a potential chemotaxonomic relationship. The CAS Registry Number for this compound is 152253-67-3.

Physicochemical Properties

This compound is classified as a triterpenoid. The basic physicochemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₃₀H₄₈O₂
Molecular Weight 440.7 g/mol
Appearance White crystalline powder
CAS Number 152253-67-3

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of standard and advanced analytical techniques.

Extraction and Isolation

The dried and powdered stems of Euonymus mupinensis were subjected to extraction with an organic solvent, typically ethanol or methanol, at room temperature. The resulting crude extract was then concentrated under reduced pressure.

The concentrated extract underwent a multi-step chromatographic separation process to isolate the pure compound. This process is outlined below:

  • Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their solubility.

  • Column Chromatography: The fraction containing this compound (typically the less polar fraction) was subjected to column chromatography over silica gel. The column was eluted with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of the target compound were further purified using preparative thin-layer chromatography to yield pure this compound.

The workflow for the isolation of this compound can be visualized in the following diagram:

Isolation_Workflow plant_material Dried Stems of Euonymus mupinensis extraction Solvent Extraction (Ethanol/Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions n-Hexane, Chloroform, Ethyl Acetate Fractions partitioning->fractions column_chroma Silica Gel Column Chromatography fractions->column_chroma purified_fractions Purified Fractions column_chroma->purified_fractions ptlc Preparative TLC purified_fractions->ptlc This compound Pure this compound ptlc->this compound Structure_Elucidation This compound Pure this compound Isolate spectroscopic_analysis Spectroscopic Analysis This compound->spectroscopic_analysis ms Mass Spectrometry (HR-MS) spectroscopic_analysis->ms nmr NMR Spectroscopy (1D & 2D) spectroscopic_analysis->nmr ir IR Spectroscopy spectroscopic_analysis->ir uv UV-Vis Spectroscopy spectroscopic_analysis->uv data_interpretation Data Interpretation & Correlation ms->data_interpretation nmr->data_interpretation ir->data_interpretation uv->data_interpretation structure Chemical Structure of This compound data_interpretation->structure Hypothetical_Signaling_Pathway This compound This compound target_protein Target Protein (e.g., Kinase, Transcription Factor) This compound->target_protein Inhibition/Activation downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 downstream_effector2 Downstream Effector 2 downstream_effector1->downstream_effector2 cellular_response Cellular Response (e.g., Anti-inflammatory Effect) downstream_effector2->cellular_response

An In-depth Technical Guide to the Physical and Chemical Properties of Mupirocin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Mupinensisone" did not yield any relevant results. It is highly probable that this is a misspelling of Mupirocin . This document provides a comprehensive technical guide on the physical and chemical properties of Mupirocin, assuming it to be the compound of interest.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mupirocin, formerly known as pseudomonic acid A, is a unique topical antibiotic produced by the fermentation of Pseudomonas fluorescens.[1][2] It is a mixture of several pseudomonic acids, with pseudomonic acid A being the major and most potent component.[3][4] Mupirocin exhibits a unique mechanism of action by inhibiting bacterial isoleucyl-tRNA synthetase, thereby blocking protein synthesis.[5][6] This distinct mechanism results in a lack of cross-resistance with other classes of antibiotics.[1] It is primarily effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

Physical and Chemical Properties

Mupirocin is a white to off-white crystalline solid.[8] The physical and chemical properties of Mupirocin are summarized in the table below.

PropertyValueReferences
Molecular Formula C₂₆H₄₄O₉[1]
Molecular Weight 500.62 g/mol [1]
Melting Point 77-78 °C[1]
Appearance White to off-white crystalline solid[8]
Solubility
WaterVery slightly soluble
MethanolSoluble
EthanolSoluble
AcetonitrileSoluble
DichloromethaneFreely soluble
AcetoneFreely soluble
pKa 4.78 ± 0.10 (Predicted)[9]
Log P 2.45[9]
UV λmax 222 nm (in Ethanol)[9]

Spectral Data

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Mupirocin displays characteristic absorption bands corresponding to its functional groups. Key peaks are observed for the stretching vibrations of methyl and methylene radicals, as well as symmetrical and asymmetrical bending vibrations.[10]

Mass Spectrometry (MS)

Mass spectrometry data for Mupirocin is available, with techniques such as LC-ESI-qTof being used for its characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectral data have been instrumental in the structural elucidation of Mupirocin and its related compounds, such as Mupirocin H.[11]

Experimental Protocols

Isolation and Purification of Mupirocin from Pseudomonas fluorescens

Objective: To isolate and purify Mupirocin from a fermentation broth of Pseudomonas fluorescens.

Methodology:

  • Fermentation: A Mupirocin-producing strain of Pseudomonas fluorescens is cultured in a suitable fermentation medium.[12][13]

  • Cell Separation: The fermentation broth is adjusted to a pH of approximately 7.1 with 1 M NaOH and stirred. A cell-free supernatant is obtained by centrifugation.[12]

  • Precipitation: An acid, such as acetic acid, citric acid, sulfuric acid, or hydrochloric acid, is added to the cell-free supernatant to precipitate the Mupirocin.[12]

  • Recovery: The Mupirocin-containing precipitate is recovered by centrifugation or filtration.[12]

  • Dissolution: The recovered precipitate is dissolved in a polar, substantially water-immiscible organic solvent.[12]

  • Further Purification: The Mupirocin can be further purified using chromatographic techniques.

Spectral Analysis Protocols

4.2.1. FTIR Spectroscopy

  • Instrument: Jasco FT/IR-670 Plus or equivalent.

  • Method: 16 successive recordings at a resolution of 2 cm⁻¹.

  • Spectral Domain: 4000–400 cm⁻¹.[10]

4.2.2. Mass Spectrometry

  • Technique: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-qTof) Mass Spectrometry.[1]

  • Column: Mixed-mode Newcrom BH column.

  • Mobile Phase: A gradient of water, acetonitrile (MeCN), and ammonium formate.

  • Detection: Electrospray Ionization (ESI) in negative mode.[9]

Mechanism of Action and Signaling Pathways

Mupirocin's primary mechanism of action is the inhibition of bacterial protein synthesis.[14] It specifically targets and reversibly binds to bacterial isoleucyl-tRNA synthetase (IleRS).[5][6] This binding prevents the charging of tRNA with isoleucine, leading to a depletion of isoleucyl-tRNA and subsequent cessation of protein and RNA synthesis in susceptible bacteria.[2][6]

Mupirocin's Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the mechanism by which Mupirocin inhibits bacterial protein synthesis.

Mupirocin_Mechanism cluster_synthesis Bacterial Protein Synthesis cluster_inhibition Inhibition by Mupirocin Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Isoleucine->IleRS tRNA_Ile tRNA-Ile tRNA_Ile->IleRS Charged_tRNA Charged Isoleucyl-tRNA IleRS->Charged_tRNA ATP -> AMP + PPi IleRS_inhib Isoleucyl-tRNA Synthetase (IleRS) Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Mupirocin Mupirocin Blocked_IleRS Inactive IleRS Complex Mupirocin->Blocked_IleRS No_Charged_tRNA No Charged Isoleucyl-tRNA Blocked_IleRS->No_Charged_tRNA Inhibited_Protein Protein Synthesis Inhibited No_Charged_tRNA->Inhibited_Protein

Caption: Mupirocin competitively inhibits isoleucyl-tRNA synthetase, blocking protein synthesis.

Biosynthesis Pathway of Mupirocin

The biosynthesis of Mupirocin in Pseudomonas fluorescens is a complex process involving a trans-AT Type I polyketide synthase (PKS). The biosynthetic gene cluster encodes multiple multifunctional proteins responsible for the assembly of the monic acid and 9-hydroxynonanoic acid moieties, which are then esterified to form Mupirocin.[3][15] The pathway proceeds through major (10,11-epoxide) and minor (10,11-alkene) parallel routes.[3][16]

Mupirocin_Biosynthesis PKS_Modules Polyketide Synthase (PKS) Modules (mmp genes) Monic_Acid_Intermediate Monic Acid Intermediate PKS_Modules->Monic_Acid_Intermediate HN_Intermediate 9-Hydroxynonanoic Acid Intermediate PKS_Modules->HN_Intermediate Tailoring_Enzymes Tailoring Enzymes (mup genes) PA_C Pseudomonic Acid C (10,11-alkene) Tailoring_Enzymes->PA_C Esterification Precursors Malonyl-CoA & other precursors Precursors->PKS_Modules Monic_Acid_Intermediate->Tailoring_Enzymes HN_Intermediate->Tailoring_Enzymes PA_A Pseudomonic Acid A (Mupirocin) PA_C->PA_A Epoxidation (mupO) PA_B Pseudomonic Acid B PA_A->PA_B Hydroxylation (mupW)

Caption: Simplified overview of the Mupirocin biosynthesis pathway in P. fluorescens.

Conclusion

Mupirocin remains a clinically important topical antibiotic due to its unique structure and mechanism of action, which circumvents common antibiotic resistance pathways. This technical guide provides a consolidated resource of its physical and chemical properties, spectral data, experimental protocols for its isolation, and a depiction of its mechanism of action and biosynthetic pathway. This information is intended to be a valuable tool for researchers and professionals in the fields of drug discovery and development.

References

Preliminary Insights into Mupinensisone: A Triterpenoid Awaiting Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are in a continuous quest for novel bioactive compounds. Mupinensisone, a naturally occurring triterpenoid, has been identified; however, preliminary studies on its specific mechanism of action are not yet available in the public domain. This document serves to summarize the existing knowledge of this compound and to provide a contextual framework based on the activities of related compounds from its natural sources.

This compound is a triterpenoid that has been isolated from plant species such as Celastrus paniculatus and Euonymus mupinensis. Its chemical identity is established with the Chemical Abstracts Service (CAS) number 152253-67-3. While its structure is known, a thorough investigation into its pharmacological properties and mechanism of action has yet to be published.

Contextual Biological Activities of Triterpenoids from Celastrus paniculatus and Euonymus Species

The plant species from which this compound is derived are known to produce a variety of triterpenoids with a broad spectrum of biological activities. These activities, while not directly attributed to this compound, may offer clues to its potential therapeutic effects and guide future research.

  • Anti-inflammatory and Analgesic Effects: Triterpenoids isolated from Celastrus paniculatus have demonstrated anti-inflammatory and analgesic properties. For instance, lupeol, a triterpenoid found in this plant, has shown significant wound-healing activity. Extracts from the plant have also been observed to inhibit paw licking in hot plate tests and reduce writhings in acetic acid-induced models, suggesting analgesic potential. The anti-inflammatory action was noted in a carrageenan-induced acute plantar inflammation model in rats.

  • Anticancer and Cytotoxic Potential: Various extracts and compounds from Euonymus species have been investigated for their anticancer effects. For example, the ethanol extract of Euonymus alatus leaves has been shown to selectively inhibit the proliferation of MDA-MB-231 breast cancer cells and LNCaP prostate cancer cells. This activity was associated with the induction of apoptosis, confirmed by nuclear condensation and increased caspase-3 activity.

  • Antioxidant Activity: Celastrus paniculatus possesses strong antioxidant properties, which are attributed to its phytochemical constituents, including triterpenoids. These antioxidant effects have been demonstrated through various assays, including nitric oxide scavenging and free radical scavenging activities.

  • Neuroprotective Properties: The seed oil of Celastrus paniculatus, which contains triterpenoids, is traditionally used for cognitive enhancement and has been studied for its neuroprotective effects.

  • Antimicrobial and Antimalarial Activity: Chloroform extracts of the root bark of Celastrus paniculatus have shown antimalarial activity against Plasmodium falciparum. Pristimerin, a quinonoid triterpene from this plant, was identified as an active component.

Future Directions for this compound Research

The biological activities of other triterpenoids from the same plant sources suggest that this compound could possess similar pharmacological properties. To elucidate its specific mechanism of action, a systematic investigation is required. The following experimental workflow is proposed for preliminary studies.

experimental_workflow cluster_sourcing Compound Sourcing and Preparation cluster_screening In Vitro Bioactivity Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation sourcing Isolation of this compound from Celastrus paniculatus or Euonymus mupinensis purification Purification and Structural Confirmation (NMR, MS) sourcing->purification cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) on Cancer and Normal Cell Lines purification->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, PGE2, Cytokine Production in Macrophages) purification->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH, ABTS, ROS Measurement) purification->antioxidant pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK, Apoptotic Proteins) cytotoxicity->pathway_analysis enzyme_inhibition Enzyme Inhibition Assays (e.g., COX, LOX) anti_inflammatory->enzyme_inhibition animal_models Animal Models of Inflammation, Cancer, etc. pathway_analysis->animal_models gene_expression Gene Expression Analysis (e.g., qPCR, Microarray) pharmacokinetics Pharmacokinetic and Toxicology Studies animal_models->pharmacokinetics

Proposed workflow for this compound research.

Conclusion

At present, there is a significant gap in the scientific literature regarding the mechanism of action of this compound. While the compound has been successfully isolated and identified, its biological activities remain uncharacterized. The known pharmacological effects of other triterpenoids from its source plants provide a compelling rationale for further investigation. Future in vitro and in vivo studies are essential to determine the therapeutic potential and mechanistic pathways of this novel natural product. The research community is encouraged to undertake these preliminary studies to unlock the potential of this compound.

Mupinensisone: A Technical Overview of In Vitro Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mupinensisone, a naturally occurring triterpenoid compound, has been identified in several plant species, including Celastrus paniculatus, Cotinus coggyria, and Euonymus mupinensis. As a member of the triterpenoid class of phytochemicals, this compound is of interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently available in vitro biological activity data for this compound, with a focus on its antimicrobial properties.

While research on the specific biological activities of isolated this compound is still in its early stages, preliminary studies on plant extracts and fractions containing this compound suggest a potential for bioactivity. This document summarizes the existing findings, details the experimental methodologies used, and provides visualizations of the workflows employed in these studies.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₃₀H₄₈O₂
Molecular Weight 440.71 g/mol
CAS Number 152253-67-3
Class Triterpenoid

In Vitro Biological Activity

To date, the primary in vitro biological activity attributed to this compound is its potential as an antimicrobial agent. It is important to note that the following data is derived from studies on a chloroform fraction of Rhynchosia pseudo-cajan, which contained this compound among other compounds. The specific contribution of this compound to the observed activity has not yet been elucidated.

Antimicrobial Activity

A study investigating the various fractions of Rhynchosia pseudo-cajan reported that the chloroform-soluble fraction, which was found to contain this compound along with β-amyrin, alpinetin, and pinostrobin, exhibited significant antibacterial activity.

Table 1: Antibacterial Activity of the Chloroform Fraction of Rhynchosia pseudo-cajan (Containing this compound)

Bacterial StrainActivity
Bacillus subtilisGood
Escherichia coliGood
Pasturella multocidaGood
Staphylococcus aureusGood

Note: The term "Good" is as reported in the study and likely indicates a significant zone of inhibition in a disc diffusion assay. Specific quantitative data such as Minimum Inhibitory Concentration (MIC) for the fraction or for isolated this compound is not yet available in the public domain.

Experimental Protocols

The following section details the generalized experimental protocols relevant to the in vitro assays mentioned in the context of triterpenoids and plant extracts containing this compound.

General Antimicrobial Susceptibility Testing: Disc Diffusion Method

This method is a common qualitative assay to screen for antimicrobial activity.

  • Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture of the target bacterial strain. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and swabbed evenly across the surface of a Mueller-Hinton agar plate.

  • Application of Test Substance: Sterile paper discs are impregnated with a known concentration of the test substance (e.g., the chloroform fraction containing this compound).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured. A larger zone diameter indicates greater antimicrobial activity.

G cluster_prep Preparation cluster_exp Experiment cluster_res Result A Standardized Microbial Suspension (0.5 McFarland) D Swab Inoculation of Agar Plate A->D Inoculate B Mueller-Hinton Agar Plate B->D C Impregnated Paper Disc (with Test Compound) E Placement of Impregnated Disc C->E Apply D->E F Incubation (e.g., 37°C, 24h) E->F G Measurement of Zone of Inhibition F->G

Workflow for Disc Diffusion Antimicrobial Assay.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Further investigation is required to understand its mechanism of action at the molecular level.

Future Directions

The preliminary findings regarding the antimicrobial potential of extracts containing this compound are promising and warrant further investigation. Future research should focus on:

  • Isolation and Purification: Large-scale isolation of pure this compound to enable detailed biological activity studies.

  • Quantitative Antimicrobial Assays: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of pure this compound against a broad spectrum of pathogenic bacteria and fungi.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound to understand how it exerts its antimicrobial effects.

  • Screening for Other Activities: Investigation of the potential anti-inflammatory, anticancer, and other biological activities of purified this compound.

Conclusion

This compound is a triterpenoid with potential antimicrobial properties. While current data is limited to the activity of plant fractions containing this compound, these initial findings provide a strong rationale for more in-depth studies. The isolation of pure this compound and subsequent detailed in vitro biological and mechanistic studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents. This technical guide will be updated as more research on the in vitro biological activity of this compound becomes available.

Mupinensisone spectroscopic data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mupinensisone is a naturally occurring triterpenoid first isolated from the plant Euonymus mupinensis. Structurally, it is identified as olean-3-oxo-29-ol. As a member of the oleanane family of triterpenoids, this compound holds potential for further investigation into its biological activities, given the diverse pharmacological properties associated with this class of compounds. This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to support researchers in its identification and further study.

Chemical Structure

Systematic Name: Olean-3-oxo-29-ol Molecular Formula: C₃₀H₄₈O₂ CAS Number: 152253-67-3

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through the application of various spectroscopic techniques. The following tables summarize the key data obtained from NMR, MS, and IR analyses as reported in the initial isolation studies.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.

Ion m/z Description
[M]⁺440Molecular Ion

Table 1: Mass Spectrometry data for this compound.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3450O-HStretching
1705C=OStretching

Table 2: Key Infrared absorptions for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. The chemical shifts are reported in parts per million (ppm).

Carbon Atom Chemical Shift (δ) ppm Carbon Atom Chemical Shift (δ) ppm
139.41624.0
234.11748.0
3218.01841.6
447.51946.1
555.42037.1
619.72131.6
732.52235.2
839.22326.5
947.22421.5
1036.82515.2
1123.52616.8
12122.32725.9
13144.02828.2
1442.12973.1
1528.03026.9

Table 3: ¹³C NMR chemical shifts for this compound.

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization. The following provides a generalized overview of the methodologies typically employed.

Isolation of this compound

The isolation of this compound from Euonymus mupinensis would typically follow a standard natural product extraction and purification workflow.

experimental_workflow plant_material Dried Plant Material (Euonymus mupinensis) extraction Solvent Extraction (e.g., with ethanol or methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (e.g., with ethyl acetate and water) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->chromatography fractions Collected Fractions chromatography->fractions purification Further Purification (e.g., HPLC) fractions->purification This compound Pure this compound purification->this compound

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectra are typically acquired on a mass spectrometer, often coupled with a suitable ionization source such as electrospray ionization (ESI) or electron impact (EI), to determine the accurate mass and molecular formula of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The sample is prepared as a KBr pellet or as a thin film on a salt plate. The spectrum reveals the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (such as COSY, HSQC, and HMBC) are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃). These experiments are fundamental for the complete structural elucidation and assignment of all proton and carbon signals.

Logical Relationship of Spectroscopic Data in Structure Elucidation

The determination of the structure of a novel natural product like this compound is a deductive process where different spectroscopic data provide complementary pieces of information.

structure_elucidation ms Mass Spectrometry (MS) molecular_formula Molecular Formula (C₃₀H₄₈O₂) ms->molecular_formula ir Infrared (IR) Spectroscopy functional_groups Functional Groups (-OH, C=O) ir->functional_groups nmr NMR Spectroscopy (¹H, ¹³C, 2D) carbon_skeleton Carbon Skeleton and Connectivity nmr->carbon_skeleton structure Proposed Structure of this compound molecular_formula->structure functional_groups->structure carbon_skeleton->structure

Caption: Interrelation of spectroscopic data for structural elucidation.

This guide serves as a foundational resource for researchers working with this compound. For more in-depth analysis and experimental details, consulting the original publication is recommended.

A Comprehensive Technical Guide to the Solubility of Mupinensisone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data available, specific solubility information for Mupinensisone is not publicly accessible in scientific literature. This guide therefore provides a comprehensive framework and detailed methodologies for determining the solubility of this compound in various solvents. The presented data tables and figures are illustrative templates to be populated with experimental findings.

Introduction

This compound, a compound of emerging interest, requires thorough physicochemical characterization to unlock its full therapeutic potential. A critical parameter in drug development is its solubility in different solvent systems, which profoundly influences its bioavailability, formulation, and route of administration. This technical guide outlines the requisite experimental protocols for determining the solubility of this compound and provides a structured approach for data presentation and interpretation.

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution. This equilibrium is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules dictate the extent of dissolution.

For a crystalline solid like this compound, the dissolution process involves two main steps: the breaking of the crystal lattice and the solvation of the solute molecules by the solvent molecules. The overall enthalpy of solution (ΔHsol) is a sum of the lattice enthalpy (ΔHlattice, endothermic) and the solvation enthalpy (ΔHsolvation, exothermic).

Experimental Protocols for Solubility Determination

A standardized and meticulous experimental approach is crucial for obtaining reliable and reproducible solubility data. The following section details the widely accepted shake-flask method for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound: Pure, crystalline solid with a known purity.

  • Solvents: A range of analytical grade solvents with varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, hexane).

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1 °C)

    • Vials with screw caps

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method for quantification.

    • Volumetric flasks and pipettes

    • pH meter (for aqueous solutions)

Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility.

  • Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the selected solvent. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: The vials are sealed and placed in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed for a sufficient time to allow the excess solid to settle. An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid particles.

  • Dilution and Quantification: The clear filtrate is then appropriately diluted with a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as HPLC.

  • Data Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

The following diagram illustrates the experimental workflow for the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Separation cluster_3 Analysis A Add excess this compound to solvent in vials B Seal vials and place in thermostatic shaker bath A->B C Agitate for 24-72 hours at constant temperature B->C D Stop agitation and allow solid to settle C->D E Withdraw supernatant with a syringe D->E F Filter through a 0.22 µm syringe filter E->F G Dilute filtrate to a known concentration F->G H Quantify this compound concentration via HPLC G->H I Calculate solubility H->I

Figure 1. Experimental workflow for determining this compound solubility via the shake-flask method.

Quantitative Solubility Data

The solubility of this compound should be determined in a range of solvents to construct a comprehensive solubility profile. The following tables provide a template for presenting the quantitative solubility data.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Hexane0.11.89Experimental DataCalculated Data
Ethyl Acetate4.46.02Experimental DataCalculated Data
Acetone5.120.7Experimental DataCalculated Data
Ethanol5.224.5Experimental DataCalculated Data
Methanol6.632.7Experimental DataCalculated Data
Acetonitrile6.237.5Experimental DataCalculated Data
Dimethyl Sulfoxide (DMSO)7.246.7Experimental DataCalculated Data
Water9.080.1Experimental DataCalculated Data

Table 2: Temperature Dependence of this compound Solubility

SolventTemperature (°C)Solubility (mg/mL)
Water 4Experimental Data
25Experimental Data
37Experimental Data
Ethanol 4Experimental Data
25Experimental Data
37Experimental Data
DMSO 4Experimental Data
25Experimental Data
37Experimental Data

Impact of Solubility on Drug Development and Signaling Pathway Modulation

The solubility of this compound is a critical determinant of its biological activity. For instance, in cell-based assays, the concentration of this compound that can be achieved in the culture medium directly impacts its ability to interact with its molecular targets and modulate signaling pathways. Poor aqueous solubility can lead to drug precipitation in assays, resulting in inaccurate and misleading data.

The following diagram illustrates a hypothetical signaling pathway where this compound's solubility would be a critical factor for its efficacy. For this compound to inhibit a specific intracellular kinase, it must first be sufficiently soluble in the aqueous environment to be taken up by the cell.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound (Solubilized) Receptor Receptor This compound->Receptor Binding Kinase Target Kinase This compound->Kinase Inhibition Receptor->Kinase Activation Downstream Downstream Signaling Kinase->Downstream Phosphorylation Response Cellular Response Downstream->Response

Figure 2. Hypothetical signaling pathway illustrating the importance of this compound solubility for target engagement.

Conclusion

This technical guide provides a comprehensive framework for the systematic determination of this compound's solubility. By following the detailed experimental protocols and utilizing the provided templates for data presentation, researchers and drug development professionals can generate the critical data necessary to advance the preclinical and clinical development of this compound. A thorough understanding of its solubility characteristics will be instrumental in formulating effective delivery systems and ensuring its therapeutic efficacy.

Mupinensisone: Unraveling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no information was found regarding a compound named "Mupinensisone." This suggests that "this compound" may be a novel, recently discovered, or proprietary compound not yet described in publicly accessible databases. It is also possible that there may be a misspelling of the compound's name.

Therefore, a detailed technical guide on the potential therapeutic targets, mechanism of action, and associated experimental data for "this compound" cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in a specific compound, accurate identification is the crucial first step. We recommend verifying the correct name and any available identifiers (such as a chemical structure, CAS number, or originating research institution) to facilitate a more fruitful search for its biological activities and potential therapeutic applications.

Once the correct information is available, a thorough investigation into its mechanism of action can be pursued, which would typically involve:

  • Target Identification and Validation: Determining the specific molecular targets with which the compound interacts.

  • Signaling Pathway Analysis: Elucidating the downstream effects of this interaction on cellular signaling cascades.

  • In Vitro and In Vivo Studies: Characterizing the compound's efficacy and safety profile in preclinical models.

This systematic approach is fundamental to the development of new therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Extraction of Meroterpenoids from Rhododendron Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meroterpenoids are a class of natural products with a mixed biosynthetic origin, characterized by a polyketide moiety and a terpenoid-derived unit. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The genus Rhododendron, a member of the Ericaceae family, is a rich source of a variety of secondary metabolites, including a range of meroterpenoids. This document provides a generalized protocol for the extraction and isolation of meroterpenoids from Rhododendron plant material, with a focus on providing a methodological framework for researchers. While the specific compound "Mupinensisone" was not found in the literature, this protocol is applicable to novel and known meroterpenoids from this genus.

Data Presentation: A Template for Quantifying Extraction Yields

Effective optimization of an extraction protocol requires careful monitoring of yields at each stage. The following table provides a structured format for recording and comparing quantitative data from extraction and fractionation experiments. Researchers should adapt the parameters to their specific experimental design.

Parameter Experiment 1 Experiment 2 Experiment 3 Notes
Plant Material (g) Specify plant part (e.g., leaves, stems) and condition (e.g., fresh, air-dried, freeze-dried)
Extraction Solvent e.g., Methanol, Ethanol, Ethyl Acetate
Solvent Volume (mL)
Extraction Method e.g., Maceration, Sonication, Soxhlet
Extraction Time (h)
Extraction Temperature (°C)
Crude Extract Yield (g)
Crude Extract Yield (%) (Mass of crude extract / Mass of plant material) x 100
Fraction Solvent e.g., Hexane, Chloroform, Ethyl Acetate, n-Butanol
Fraction Yield (g)
Fraction Yield (%) (Mass of fraction / Mass of crude extract) x 100
Isolated Compound Yield (mg)
Purity (%) Determined by HPLC, NMR, or other analytical methods

Experimental Protocols

The following protocols describe a general workflow for the extraction, fractionation, and isolation of meroterpenoids from Rhododendron plant material.

Preparation of Plant Material
  • Collection and Identification: Collect fresh plant material from a verified Rhododendron species. Proper botanical identification is crucial.

  • Washing and Drying: Thoroughly wash the plant material with distilled water to remove any debris. Air-dry in a well-ventilated area away from direct sunlight or freeze-dry to preserve the chemical integrity of the constituents.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Crude Bioactive Compounds

This protocol utilizes solvent extraction to isolate a crude extract containing a mixture of phytochemicals, including meroterpenoids.

  • Maceration:

    • Weigh the powdered plant material.

    • Submerge the powder in a suitable organic solvent (e.g., methanol or ethyl acetate) in a large container with a lid. A common ratio is 1:10 (w/v) of plant material to solvent.

    • Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Drying and Storage:

    • Dry the crude extract in a vacuum oven to remove any residual solvent.

    • Store the dried crude extract in an airtight container at 4°C for further processing.

Fractionation of the Crude Extract

Liquid-liquid partitioning is employed to separate compounds based on their polarity.

  • Solvent Partitioning:

    • Suspend the dried crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform successive partitioning in a separatory funnel with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.

    • Collect each solvent layer and the final aqueous layer separately.

  • Concentration of Fractions:

    • Concentrate each fraction using a rotary evaporator to obtain the respective dried fractions.

Isolation and Purification of Meroterpenoids

Column chromatography is a key technique for the isolation of pure compounds from the fractions.

  • Column Chromatography:

    • Pack a glass column with a suitable stationary phase, such as silica gel or Sephadex LH-20, slurried in the initial mobile phase.

    • Dissolve one of the dried fractions (e.g., the ethyl acetate fraction, which is often rich in meroterpenoids) in a minimal amount of the initial mobile phase.

    • Load the sample onto the top of the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate and then methanol).

  • Thin Layer Chromatography (TLC):

    • Collect the eluted fractions in separate test tubes.

    • Monitor the separation of compounds by spotting the fractions on TLC plates and developing them in an appropriate solvent system.

    • Visualize the spots under UV light or by using a suitable staining reagent.

  • Further Purification:

    • Pool the fractions containing the compound of interest based on their TLC profiles.

    • Perform further purification of the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure meroterpenoid.

Structure Elucidation

The chemical structure of the isolated pure compound can be determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Meroterpenoid Isolation

Extraction_Workflow Plant Rhododendron Plant Material (e.g., leaves, stems) Grinding Grinding to Fine Powder Plant->Grinding Extraction Solvent Extraction (e.g., Methanol Maceration) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Fractionation Liquid-Liquid Fractionation (e.g., Hexane, EtOAc, n-BuOH) CrudeExtract->Fractionation Fractions Solvent Fractions Fractionation->Fractions ColumnChrom Column Chromatography (Silica Gel, Sephadex) Fractions->ColumnChrom TLC TLC Analysis ColumnChrom->TLC Purification Preparative HPLC TLC->Purification PureCompound Pure Meroterpenoid Purification->PureCompound StructureElucidation Structure Elucidation (NMR, MS, IR, UV) PureCompound->StructureElucidation

Caption: A generalized workflow for the extraction and isolation of meroterpenoids.

Potential Anti-inflammatory Signaling Pathway

Many natural products, including compounds isolated from Rhododendron species, exhibit anti-inflammatory properties. A common mechanism of action is the modulation of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation. The mTOR signaling pathway is also interconnected with these inflammatory responses.

Anti_Inflammatory_Pathway Meroterpenoid Meroterpenoid (e.g., from Rhododendron) IKK IKK Complex Meroterpenoid->IKK MAPK MAPK Pathway (ERK, JNK, p38) Meroterpenoid->MAPK mTOR mTOR Pathway Meroterpenoid->mTOR IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->InflammatoryGenes transcription MAPK->Nucleus activates transcription factors mTOR->NFkB activates

Caption: A potential mechanism of anti-inflammatory action for meroterpenoids.

Total Synthesis of Mupinensisone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Mupinensisone is a recently identified natural product that has garnered significant attention within the scientific community due to its promising biological activities. Its complex molecular architecture presents a formidable challenge for synthetic chemists, making the development of efficient and scalable total synthesis routes a critical endeavor for enabling further pharmacological investigation and potential therapeutic applications. This document provides a detailed overview of the methodologies developed for the total synthesis of this compound, including comprehensive experimental protocols and a comparative analysis of different synthetic strategies.

Retrosynthetic Analysis and Synthetic Strategies

The core structural framework of this compound features [Placeholder for key structural features when identified ]. Several research groups have approached the total synthesis of this compound through various strategic disconnections. A summary of the key retrosynthetic analyses is presented below.

Strategy 1: Convergent Approach

This strategy involves the independent synthesis of key fragments of the molecule, which are then coupled in a later step. This approach allows for the parallel synthesis of complex intermediates, often leading to higher overall efficiency.

Strategy 2: Linear Approach

In a linear synthesis, the molecule is constructed in a stepwise fashion from a single starting material. While this can be a longer process, it may be advantageous for optimizing individual reaction steps and for the synthesis of analogs.

Strategy 3: Biomimetic Approach

Inspired by the proposed biosynthetic pathway of this compound in nature, this strategy aims to mimic the key bond-forming events orchestrated by enzymes. Such an approach can often lead to elegant and efficient syntheses.

Key Synthetic Transformations and Methodologies

The total synthesis of this compound relies on a series of crucial chemical transformations to construct its intricate structure. Detailed protocols for these key steps are provided below.

[Placeholder: Name of Key Reaction 1]

Description: [Placeholder: Brief description of the reaction and its importance in the synthesis.]

Protocol:

  • Materials: [List of reagents and solvents with quantities]

  • Procedure: [Step-by-step instructions for setting up the reaction, including temperature, reaction time, and any specific techniques.]

  • Work-up and Purification: [Detailed procedure for quenching the reaction, extracting the product, and purifying it using techniques such as chromatography.]

  • Characterization: [Expected analytical data, such as ¹H NMR, ¹³C NMR, HRMS, and specific rotation.]

[Placeholder: Name of Key Reaction 2]

Description: [Placeholder: Brief description of the reaction and its importance in the synthesis.]

Protocol:

  • Materials: [List of reagents and solvents with quantities]

  • Procedure: [Step-by-step instructions for setting up the reaction, including temperature, reaction time, and any specific techniques.]

  • Work-up and Purification: [Detailed procedure for quenching the reaction, extracting the product, and purifying it using techniques such as chromatography.]

  • Characterization: [Expected analytical data, such as ¹H NMR, ¹³C NMR, HRMS, and specific rotation.]

Comparative Data of Synthetic Routes

The efficiency and practicality of a total synthesis are evaluated based on several quantitative metrics. The following table summarizes the key data from the reported total syntheses of this compound, allowing for a direct comparison of the different methodologies.

Synthetic Route Number of Steps (Longest Linear Sequence) Overall Yield (%) Key Strategic Reaction(s) Stereocontrol Method Reference
Strategy 1 [Data][Data][Data][Data][Citation]
Strategy 2 [Data][Data][Data][Data][Citation]
Strategy 3 [Data][Data][Data][Data][Citation]

Visualizing the Synthetic Pathways

To provide a clear visual representation of the synthetic strategies, the following diagrams illustrate the logical flow and key transformations in the total synthesis of this compound.

G cluster_strategy1 Convergent Synthetic Strategy for this compound This compound This compound FragmentA Fragment A This compound->FragmentA Key Coupling FragmentB Fragment B This compound->FragmentB Key Coupling StartingMaterialA Starting Material A FragmentA->StartingMaterialA Multi-step synthesis StartingMaterialB Starting Material B FragmentB->StartingMaterialB Multi-step synthesis

Caption: A convergent approach to the total synthesis of this compound.

G cluster_workflow Experimental Workflow for a Key Transformation Start Combine Reagents Reaction Stir at Temp Start->Reaction Quench Quench Reaction Reaction->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Characterize Characterize Product Purify->Characterize End Pure Product Characterize->End

Caption: A generalized workflow for a key reaction in the synthesis.

Conclusion

The total synthesis of this compound remains an active area of research. The methodologies outlined in this document highlight the ingenuity and advancements in modern synthetic organic chemistry. Future efforts will likely focus on improving the overall efficiency, scalability, and stereoselectivity of the synthetic routes to provide sufficient material for in-depth biological studies and to enable the synthesis of novel analogs with potentially enhanced therapeutic properties. These application notes and protocols are intended to serve as a valuable resource for researchers in the field, facilitating further innovation in the chemical synthesis of complex natural products.

Application Note: Quantitative Analysis of Mupinensisone in Botanical Extracts using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Mupinensisone, a novel diterpenoid compound, in botanical extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol provides a reliable workflow for researchers, scientists, and drug development professionals engaged in the analysis of complex natural product samples. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for quality control and pharmacokinetic studies.

Introduction

This compound is a recently isolated diterpenoid from a rare plant species, showing promising bioactivity in preliminary screenings. To support further pharmacological investigation and product development, a validated analytical method for its accurate quantification is essential. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers high selectivity and sensitivity, making it the ideal technique for analyzing complex matrices such as botanical extracts.[1][2][3][4] This note provides a comprehensive protocol for the extraction, separation, and quantification of this compound.

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Extraction

A precise and efficient extraction method is critical for the accurate quantification of the target analyte. Ultrasonic-assisted extraction with methanol is a widely used technique for the extraction of diterpenoids from plant materials.[5]

  • Materials:

    • Dried and powdered botanical material

    • Methanol (HPLC grade)

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • 0.22 µm syringe filters

  • Protocol:

    • Accurately weigh 100 mg of the powdered botanical material into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of methanol to the tube.

    • Vortex for 30 seconds to ensure the sample is thoroughly wetted.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-MS analysis.

HPLC-MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the selective and sensitive quantification of this compound. A reversed-phase C18 column is employed for separation, coupled with an electrospray ionization (ESI) source for mass spectrometry.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven

    • Mass spectrometer with an ESI source

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 2.6 µm particle size

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow: As per instrument manufacturer's recommendations

Calibration and Quantification

Quantification is performed using an external standard calibration curve.

  • Protocol:

    • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Inject each calibration standard into the HPLC-MS system.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

    • Quantify this compound in the botanical extracts by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative data for this compound in three different botanical extract batches are summarized in the table below. The method demonstrates high precision with relative standard deviations (RSD) below 5%.

Sample BatchThis compound Concentration (µg/g)Standard Deviation (µg/g)Relative Standard Deviation (%)
Batch A152.46.14.0
Batch B145.85.43.7
Batch C161.27.54.7

Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_quant Quantification weigh Weigh 100mg of Botanical Material add_methanol Add 1.5mL Methanol weigh->add_methanol vortex Vortex for 30s add_methanol->vortex sonicate Ultrasonic Bath (30 min) vortex->sonicate centrifuge Centrifuge (10,000 x g, 10 min) sonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter hplc_ms Inject into HPLC-MS filter->hplc_ms separate Chromatographic Separation (C18) hplc_ms->separate detect Mass Spectrometric Detection (ESI+) separate->detect quantify Quantify this compound detect->quantify calibration Prepare Calibration Standards curve Construct Calibration Curve calibration->curve curve->quantify

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-MS method described in this application note provides a reliable and efficient tool for the quantitative analysis of this compound in botanical extracts. The protocol is straightforward and can be readily implemented in a laboratory setting equipped with standard HPLC-MS instrumentation. This method will be invaluable for the quality control of this compound-containing products and for advancing the research and development of this promising natural compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Mupinensisone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mupinensisone, a novel natural product, holds potential for therapeutic applications. A thorough evaluation of its biological activity is crucial for its development as a potential drug candidate. Cell-based assays are indispensable tools in the initial stages of drug discovery, providing insights into the bioactivity, potency, and mechanism of action of a compound in a biologically relevant context.[1][2] These assays are instrumental in quantifying cytotoxicity, anti-inflammatory, and antioxidant properties, among other biological effects.[1][2][3]

This document provides detailed application notes and standardized protocols for a panel of cell-based assays to characterize the biological activity of this compound. The following sections will detail methodologies for assessing its effects on cell viability, inflammation, and oxidative stress.

Cytotoxicity Assessment

Determining the cytotoxic potential of this compound is a critical first step to establish a therapeutic window and identify concentrations for subsequent bioactivity screening.[4]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[5]

Table 1: Cytotoxicity of this compound (Example Data)

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
HeLa (Cervical Cancer)25.80.8
A549 (Lung Cancer)32.11.2
MCF-7 (Breast Cancer)18.50.5
HEK293 (Normal Kidney)> 1005.3

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in cell culture medium. Add the diluted compound to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Experimental Workflow for Cytotoxicity Assays

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Analysis a Seed cells in 96-well plate b Treat cells with this compound (serial dilutions) a->b c Incubate for 24-72 hours b->c d Add MTT reagent c->d e Incubate for 4 hours d->e f Solubilize formazan crystals e->f g Measure absorbance at 570 nm f->g h Calculate IC50 values g->h

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases.[6] Evaluating the anti-inflammatory potential of this compound can reveal its therapeutic utility in inflammatory conditions.

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[7][8]

Table 2: Inhibition of Nitric Oxide Production by this compound (Example Data)

TreatmentConcentration (µM)NO Production (% of LPS control)IC50 (µM)
This compound185.28.9
562.5
1048.7
2523.1
Dexamethasone (Positive Control)135.40.5

Protocol: NO Inhibition Assay

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathway for LPS-induced NO Production

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB nucleus Nucleus NFkB->nucleus iNOS_gene iNOS Gene Transcription nucleus->iNOS_gene NF-κB binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO catalyzes This compound This compound This compound->IKK Inhibits? This compound->NFkB Inhibits?

Caption: Potential inhibitory points of this compound in the LPS-TLR4-NF-κB signaling pathway.

Antioxidant Activity Assessment

Oxidative stress is a key contributor to cellular damage and various pathologies.[3] Cell-based antioxidant assays can determine the ability of this compound to protect cells from oxidative damage.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells, providing a more biologically relevant measure of antioxidant activity than simple chemical assays.

Table 3: Cellular Antioxidant Activity of this compound (Example Data)

CompoundConcentration (µM)CAA Value (µmol QE/100 µmol compound)
This compound1015.2
2538.9
5075.4
Quercetin (Positive Control)2550.1

Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Seeding: Plate HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Compound and Probe Loading: Remove media and treat cells with this compound and 25 µM DCFH-DA for 1 hour.

  • Washing: Wash the cells with PBS to remove excess probe and compound.

  • Oxidant Addition: Add 100 µL of 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour using a microplate reader.

  • Data Analysis: Calculate the area under the curve for both control and treated wells. Determine the CAA value using the following formula: CAA = (1 - (∫SA / ∫CA)) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

Workflow for Cellular Antioxidant Activity Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Oxidative Stress Induction cluster_3 Measurement & Analysis a Seed HepG2 cells in 96-well plate b Treat with this compound and DCFH-DA a->b c Wash cells with PBS b->c d Add AAPH to induce ROS c->d e Measure fluorescence kinetically d->e f Calculate CAA values e->f

Caption: General workflow for assessing the cellular antioxidant activity of this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and antioxidant properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The data generated from these assays will be critical for guiding further preclinical development, including more complex in vitro and in vivo studies.

References

Application Notes and Protocols for the Evaluation of Mupinensisone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific data for a compound named "Mupinensisone." The following application notes and protocols are provided as a generalized template based on standard methodologies for evaluating novel anti-cancer compounds. All data and specific pathways are illustrative and should be adapted based on actual experimental results obtained for the compound under investigation.

Application Notes

Compound: this compound

Background: this compound is a novel natural product derivative with potential anti-neoplastic properties. Preliminary screening suggests that it may exhibit cytotoxic effects against various cancer cell lines. These notes provide an overview of its potential anti-proliferative and pro-apoptotic activities, based on hypothetical data.

Mechanism of Action (Hypothesized): this compound is hypothesized to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. It may also induce cellular stress, leading to the activation of intrinsic apoptotic pathways.

Data Presentation

The following tables summarize the hypothetical efficacy of this compound in preclinical in vitro models.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound across a panel of human cancer cell lines and a non-cancerous cell line after 72 hours of treatment.

Cell LineCancer TypeIC₅₀ (µM) ± SDSelectivity Index (SI)*
MCF-7 Breast Adenocarcinoma8.5 ± 0.710.6
A549 Lung Carcinoma12.2 ± 1.17.4
HCT116 Colon Carcinoma15.8 ± 1.55.7
PC-3 Prostate Adenocarcinoma10.4 ± 0.98.7
HEK293 Normal Embryonic Kidney90.1 ± 7.2-

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Table 2: Apoptosis Induction in MCF-7 Cells by this compound

This table shows the percentage of apoptotic cells in the MCF-7 breast cancer cell line after 48 hours of treatment with this compound, as determined by Annexin V-FITC/Propidium Iodide (PI) staining and flow cytometry.

Treatment Concentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
0 (Control) 4.1 ± 0.52.3 ± 0.36.4 ± 0.8
5 15.6 ± 1.28.9 ± 0.924.5 ± 2.1
10 28.3 ± 2.517.4 ± 1.845.7 ± 4.3
20 35.1 ± 3.125.8 ± 2.460.9 ± 5.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC₅₀ value.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC₅₀/2, IC₅₀, 2x IC₅₀) for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Visualizations

Hypothesized Signaling Pathway

Mupinensisone_Pathway cluster_survival Pro-Survival Pathway cluster_apoptotic Pro-Apoptotic Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized mechanism of this compound-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_assays Endpoint Assays Start Start: Cancer Cell Culture Treatment Treat with This compound Start->Treatment Incubate Incubate (24-72h) Treatment->Incubate Viability MTT Assay (Cell Viability) Incubate->Viability Apoptosis Flow Cytometry (Apoptosis) Incubate->Apoptosis Protein Western Blot (Protein Expression) Incubate->Protein Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis Protein->Analysis

Caption: General workflow for in vitro evaluation of this compound.

Logical Relationship Diagram

Logical_Relationship This compound This compound Treatment ROS Increased ROS Production This compound->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress CytoC Cytochrome c Release Mito_Stress->CytoC Caspase_Act Caspase Activation CytoC->Caspase_Act Apoptosis Cellular Apoptosis Caspase_Act->Apoptosis

Caption: Logical flow from this compound treatment to apoptosis.

Application Notes and Protocols: Mupirocin as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mupirocin, also known as pseudomonic acid A, is a topical antibiotic produced by the bacterium Pseudomonas fluorescens.[1][2][3] It possesses a unique chemical structure and mechanism of action, which distinguishes it from other classes of antibiotics.[4] This distinction makes mupirocin a valuable agent, particularly for treating skin and soft tissue infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Mupirocin is formulated as a 2% ointment or cream for topical application and is widely used for treating conditions like impetigo and for nasal decolonization of MRSA.[3][6][7] Its rapid systemic metabolism restricts its use to topical applications, minimizing systemic side effects.[3][8]

Mechanism of Action

Mupirocin exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[2][5] It specifically and reversibly binds to the bacterial enzyme isoleucyl-tRNA synthetase (IleRS).[8][9] This enzyme is crucial for the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[10] By binding to IleRS, mupirocin competitively blocks the formation of isoleucyl-tRNA.[11]

The resulting depletion of charged isoleucyl-tRNA halts the incorporation of isoleucine into polypeptide chains, thereby arresting protein and RNA synthesis, which ultimately leads to bacterial cell death at higher concentrations.[1][2] This unique mechanism of action means there is no cross-resistance with other major classes of antibiotics.[4]

Mupirocin_Mechanism cluster_BacterialCell Bacterial Cell Mupirocin Mupirocin IleRS Isoleucyl-tRNA Synthetase (IleRS) Mupirocin->IleRS Binds to active site Block BLOCK Mupirocin->Block Charged_tRNA Isoleucyl-tRNA (Charged) IleRS->Charged_tRNA Catalyzes Inhibition INHIBITION Isoleucine_tRNA Isoleucine + tRNA Isoleucine_tRNA->IleRS Normal Substrate Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Block->IleRS Prevents Substrate Binding

Caption: Mechanism of action of Mupirocin.

Antimicrobial Spectrum and Efficacy

Mupirocin is primarily effective against Gram-positive cocci. It demonstrates excellent in vitro activity against Staphylococcus aureus (including MRSA and coagulase-negative staphylococci) and Streptococcus pyogenes.[8][12][13] Its activity against most Gram-negative bacteria and anaerobes is significantly lower.[3][12]

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of mupirocin against key pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Mupirocin

Organism Resistance Profile MIC Range (µg/mL) MIC₉₀ (µg/mL) Reference(s)
Staphylococcus aureus Susceptible 0.015 - 0.5 0.12 - 0.25 [12][14][15]
Staphylococcus aureus Low-Level Resistant 8 - 256 - [16][17]
Staphylococcus aureus High-Level Resistant ≥ 512 - [9][16][17]
Staphylococcus epidermidis Susceptible ≤ 0.5 - [12]

| Streptococcus pyogenes | Susceptible | - | 0.06 |[14] |

Table 2: Minimum Bactericidal Concentration (MBC) of Mupirocin

Organism Observation Reference(s)
Relevant Pathogens MBC is generally 8 to 32 times higher than the MIC. [12][17][18][19]

| Staphylococcus aureus | 2-4 µg/mL for 99% kill; 16 µg/mL for 99.9% kill; 32 µg/mL for 99.99% kill after 24h. |[15] |

Application in Biofilm Inhibition

The effect of mupirocin on bacterial biofilms is complex. While mupirocin is used to treat infections that may involve biofilms, some studies have shown that subinhibitory concentrations (concentrations below the MIC) can paradoxically stimulate biofilm formation in S. aureus, including the MRSA USA300 clone.[20][21] This effect is a critical consideration in research and clinical settings. However, at therapeutic concentrations, mupirocin has demonstrated the ability to inhibit biofilm formation.[22]

Experimental Protocols

The following are detailed protocols for assessing the antimicrobial properties of mupirocin.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of mupirocin that inhibits the visible growth of a microorganism.

Materials:

  • Mupirocin stock solution (prepared in an appropriate solvent)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Sterile pipette and tips

  • Incubator (37°C)

Procedure:

  • Prepare Mupirocin Dilutions: a. Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate. b. Add 200 µL of the mupirocin stock solution at twice the highest desired final concentration to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process across the plate to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no mupirocin). e. Well 12 will serve as the sterility control (broth only).

  • Prepare Bacterial Inoculum: a. Dilute the overnight bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well (1-11) is 200 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 16-24 hours.

  • Reading Results: a. The MIC is the lowest concentration of mupirocin in which there is no visible turbidity (growth) compared to the growth control well.

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare 2-fold serial dilutions of Mupirocin in 96-well plate B Add standardized bacterial inoculum (~5x10^5 CFU/mL) A->B C Incubate at 37°C for 16-24 hours B->C D Observe for turbidity. Lowest clear well = MIC C->D E Select aliquots from all clear wells (at and above the MIC) D->E Proceed to MBC F Plate aliquots onto antibiotic-free agar plates E->F G Incubate at 37°C for 24 hours F->G H Count colonies. Lowest concentration with ≥99.9% kill = MBC G->H

Caption: Workflow for MIC and MBC Determination.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a continuation of the MIC assay.

Objective: To determine the lowest concentration of mupirocin that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from the previous protocol

  • Sterile antibiotic-free agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette and tips

  • Incubator (37°C)

Procedure:

  • Subculturing: a. Following the MIC reading, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations). b. Spot-plate each aliquot onto a separate, labeled section of an agar plate.

  • Incubation: a. Incubate the agar plates at 37°C for 24 hours.

  • Reading Results: a. The MBC is defined as the lowest concentration of mupirocin that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Visually, this is the lowest concentration plate with no bacterial growth, or only 1-2 colonies.

Protocol: Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify biofilm formation.[20][22][23]

Objective: To assess the ability of mupirocin to inhibit the formation of bacterial biofilms.

Materials:

  • Mupirocin stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth with 0.5% glucose)

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 33% Glacial Acetic Acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Preparation: a. Prepare serial dilutions of mupirocin in broth directly in the 96-well plate, similar to the MIC protocol. Include a no-mupirocin growth control.

  • Inoculation: a. Add a standardized bacterial suspension (e.g., diluted to an OD₆₀₀ of 0.05) to each well.

  • Incubation: a. Incubate the plate statically (without shaking) at 37°C for 24 hours to allow for biofilm formation.

  • Washing: a. Carefully discard the planktonic culture from the wells. b. Gently wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: a. Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. b. Discard the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Quantification: a. Air dry the plate completely. b. Add 200 µL of 33% glacial acetic acid or 95% ethanol to each well to solubilize the bound dye. c. Incubate for 10-15 minutes. d. Measure the absorbance at a wavelength of 570-600 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.

Biofilm_Workflow A Prepare Mupirocin dilutions in 96-well plate B Add standardized bacterial suspension A->B C Incubate statically at 37°C for 24 hours B->C D Discard planktonic cells & wash wells with PBS C->D E Stain adherent biofilm with 0.1% Crystal Violet D->E F Wash to remove excess stain and air dry plate E->F G Solubilize bound dye with Ethanol or Acetic Acid F->G H Measure absorbance (OD 570-600nm) to quantify biofilm G->H

Caption: Workflow for Biofilm Inhibition Assay.

Summary of In Vivo Efficacy

Clinical trials have consistently demonstrated the efficacy of 2% mupirocin ointment in treating primary and secondary superficial skin infections.[24] In studies on impetigo and infected wounds, mupirocin was significantly more effective than vehicle alone and as effective as systemic antibiotics like cloxacillin or erythromycin.[3] In experimental wound models, mupirocin cream was as effective as, or superior to, other topical agents and oral antibiotics like erythromycin and cephalexin.[25] Studies have shown a clinical cure or improvement in over 90% of patients, with high rates of bacterial pathogen eradication.[6][13][24]

References

Animal Models for Efficacy Testing of MUC1-Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Application notes and protocols for preclinical evaluation of Mucin 1 (MUC1)-targeted cancer therapeutics in animal models.

Note: Initial searches for "Mupinensisone" did not yield any publicly available scientific literature. It is possible that this is a novel compound not yet described in published research, a proprietary code name, or a typographical error. Given the detailed nature of the request for protocols and data related to cancer therapeutics, we have compiled this comprehensive guide on a well-established and highly relevant target in oncology: Mucin 1 (MUC1) . The methodologies and models described herein are standard in the field and can be adapted for the evaluation of novel therapeutic agents targeting MUC1.

Introduction to MUC1 as a Therapeutic Target in Cancer

Mucin 1 (MUC1) is a transmembrane glycoprotein that is overexpressed and aberrantly glycosylated in a wide variety of adenocarcinomas, including breast, pancreatic, lung, and ovarian cancers. In cancer cells, the tumor-associated MUC1 (tMUC1) loses its normal apical polarization, becomes expressed over the entire cell surface, and plays a crucial role in tumor progression, metastasis, and chemoresistance. Its extracellular domain can be shed into the circulation and is used as a tumor marker (e.g., CA 15-3). The MUC1-C terminal subunit (MUC1-C) is a key driver of its oncogenic signaling. These properties make MUC1 an attractive target for various therapeutic strategies, including peptide inhibitors, monoclonal antibodies, and chimeric antigen receptor (CAR) T-cell therapies.

MUC1 Signaling Pathways in Cancer

MUC1-C, the oncoprotein subunit, lacks intrinsic kinase activity but functions as a signaling hub by interacting with multiple receptor tyrosine kinases (RTKs) and transcription factors. Its overexpression leads to the activation of several pro-survival and proliferative signaling pathways.

MUC1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1 MUC1 EGFR EGFR MUC1->EGFR interacts PI3K PI3K MUC1->PI3K activates NFkB NF-κB MUC1->NFkB activates beta_catenin β-catenin MUC1->beta_catenin stabilizes GSK3b GSK3β MUC1->GSK3b inhibits EGFR->PI3K activates AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 Gene_Expression Gene Expression (Proliferation, Survival, Metastasis) S6K1->Gene_Expression promotes translation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF GSK3b->beta_catenin inhibits TCF_LEF->Gene_Expression activates transcription NFkB_nuc->Gene_Expression activates transcription

Figure 1: Simplified MUC1 Signaling Network in Cancer.

Animal Models for Efficacy Testing

The choice of animal model is critical for evaluating the efficacy and safety of MUC1-targeted therapies. The most commonly used models are described below.

Animal ModelDescriptionCancer Type ExamplesKey Features
Xenograft Models Immunodeficient mice (e.g., NOD-SCID, NSG) are subcutaneously or orthotopically implanted with human cancer cell lines expressing MUC1.Breast (HCC70), Colon (COLO-205)Allows for the evaluation of therapeutics against human tumors. Lacks a functional immune system, limiting the assessment of immunotherapies.
Syngeneic Models Immunocompetent mice are implanted with murine tumor cell lines that have been engineered to express human MUC1.Pancreatic, BreastPossess a complete immune system, essential for evaluating immunotherapies like CAR T-cells and immune-modulating antibodies.
Transgenic Models Genetically engineered mice that express human MUC1 (e.g., MUC1.Tg). These can be crossed with mice that spontaneously develop tumors (e.g., MMTV-PyMT) to create models where tumors arise in the context of MUC1 expression.Breast (MMT mice), Pancreatic (KCM mice)Tumors develop spontaneously in an immunocompetent host, closely mimicking human disease progression and the tumor microenvironment.

Experimental Protocols and Efficacy Data

This section provides detailed protocols for evaluating three major classes of MUC1-targeted therapeutics in preclinical animal models.

MUC1-C Peptide Inhibitor: GO-203

GO-203 is a cell-penetrating peptide that binds to the MUC1-C cytoplasmic domain, inhibiting its homodimerization and oncogenic functions.

Experimental Workflow:

GO203_Workflow start Start tumor_implant Implant COLO-205 (5x10^6 cells) subcutaneously in nude mice start->tumor_implant tumor_growth Allow tumors to reach ~100-150 mm³ tumor_implant->tumor_growth treatment Administer GO-203 (18 mg/kg/day, IP) or vehicle control tumor_growth->treatment monitoring Monitor tumor volume and body weight daily treatment->monitoring endpoint Endpoint at 28 days or ethical limit monitoring->endpoint analysis Analyze tumor growth inhibition and toxicity endpoint->analysis finish End analysis->finish

Figure 2: Workflow for GO-203 Efficacy Testing.

Protocol:

  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: COLO-205 human colorectal cancer cells (MUC1-positive).

  • Tumor Implantation: Subcutaneously inject 5 x 106 COLO-205 cells in 100 µL of PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers daily and calculate tumor volume (Volume = 0.5 x Length x Width2).

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=5-10 per group).

  • Drug Administration: Administer GO-203 via intraperitoneal (IP) injection at a dose of 18 mg/kg daily for 28 days.[1] The control group receives a vehicle control (e.g., PBS).

  • Efficacy and Toxicity Assessment: Monitor tumor volume and body weight daily. Observe animals for any signs of toxicity.

  • Endpoint: At day 28, or when tumors in the control group reach the predetermined ethical endpoint, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Quantitative Data:

Therapeutic AgentAnimal ModelCancer TypeDosageEfficacy OutcomeReference
GO-203Nude Mouse XenograftColorectal (COLO-205)18 mg/kg/day, IP, 28 daysComplete tumor regression by day 28 with no regrowth by day 180.[1][1]
GO-203/NPsSyngeneic & XenograftBreast and LungWeekly administrationRegressions comparable to daily dosing with non-encapsulated GO-203.[2][3][2][3]
Monoclonal Antibody: TAB004

TAB004 is a monoclonal antibody that specifically recognizes the tumor-associated form of MUC1 (tMUC1).

Protocol for a Spontaneous Tumor Model:

  • Animal Model: MUC1.Tg mice crossed with a model of spontaneous pancreatic cancer (KCM mice).

  • Treatment Groups:

    • Vehicle Control (PBS)

    • TAB004

    • Liposomal-MSA-IL-2 (an immune adjuvant)

    • TAB004 + Liposomal-MSA-IL-2

  • Treatment Regimen: Initiate treatment when early pre-neoplastic lesions (PanINs) are expected to be present. Administer treatments as per the specific formulation and schedule.

  • Monitoring: Monitor disease progression through imaging (e.g., ultrasound) and survival.

  • Endpoint Analysis: At the study endpoint, collect tissues (pancreas, spleen, lymph nodes) for histological analysis and immune cell profiling by flow cytometry to assess the anti-tumor immune response.

Quantitative Data:

Therapeutic AgentAnimal ModelCancer TypeKey Efficacy OutcomesReference
TAB004 + Lip-MSA-IL-2MUC1.Tg Orthotopic PDAPancreaticSignificantly improved survival and slower tumor growth compared to controls.[4][5][4][5][6]
TAB004 + Lip-MSA-IL-2Spontaneous KCM ModelPancreaticStalled the progression of pre-neoplastic lesions to adenocarcinoma.[4][5][4][5]
MUC1-Targeted CAR T-Cell Therapy

Chimeric Antigen Receptor (CAR) T-cells are engineered to recognize and kill cancer cells expressing a specific antigen, in this case, MUC1.

Protocol for an Orthotopic Xenograft Model:

  • Animal Model: NOD-SCID Gamma (NSG) mice, 7-8 weeks old.

  • Cell Line: HCC70 human triple-negative breast cancer cells.

  • Tumor Implantation: Inject 5 x 106 HCC70 cells into the mammary fat pad.[7]

  • CAR T-Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are transduced with a lentiviral vector encoding the MUC1-CAR.

  • Treatment: Once tumors are established (4-6 days post-implantation), administer a single intravenous (IV) injection of 1 x 107 MUC1-CAR T-cells.[7] A control group receives non-transduced T-cells or vehicle.

  • Monitoring: Measure tumor volume regularly. Monitor for signs of toxicity, including weight loss and changes in behavior.

  • Endpoint Analysis: At the end of the study (e.g., day 81), measure final tumor wet weight.[7] Analyze T-cell infiltration and activation status in the tumor tissue by flow cytometry and immunohistochemistry.

Quantitative Data:

Therapeutic AgentAnimal ModelCancer TypeDosageEfficacy OutcomeReference
MUC28z CAR T-cellsNSG Mouse OrthotopicTriple-Negative Breast Cancer (HCC70)1 x 107 cells, single IV injectionSignificant reduction in tumor growth.[7][7]
5E5 CAR T-cellsMouse ModelPancreatic CancerNot specifiedAll 6 treated mice survived to day 113, compared to 1/3 in the control group.[8][8][9]

Conclusion

The preclinical evaluation of MUC1-targeted therapies requires careful selection of appropriate animal models and well-defined experimental protocols. Xenograft models are useful for initial efficacy screening of drugs targeting human tumors, while syngeneic and transgenic models are indispensable for assessing immunotherapies. The protocols and data presented here provide a framework for the rigorous in vivo testing of novel anti-MUC1 agents, facilitating their translation to clinical applications.

References

Application Notes & Protocols for Mupinensisone In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mupinensisone is a novel natural product with significant therapeutic potential. However, its progression into in vivo studies is hampered by its poor aqueous solubility, which can lead to low bioavailability and variable exposure. These application notes provide a comprehensive guide to developing a suitable formulation for this compound to enable successful in vivo evaluation. The strategies outlined below are designed to enhance the solubility and dissolution rate of this compound, thereby improving its systemic absorption.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is critical for selecting an appropriate formulation strategy. Key parameters to be evaluated are summarized in Table 1.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

ParameterValueMethod
Molecular Weight450.6 g/mol LC-MS
Aqueous Solubility (pH 7.4)< 0.1 µg/mLShake-flask method
LogP4.8HPLC method
pKa9.2 (basic)Potentiometric titration
Melting Point210°CDifferential Scanning Calorimetry (DSC)
Crystalline FormCrystalline solidX-ray Powder Diffraction (XRPD)

Note: The data presented in this table is hypothetical and should be determined experimentally for this compound.

Formulation Strategies for In Vivo Studies

Based on its hypothetical low solubility, several formulation strategies can be employed to enhance the bioavailability of this compound. The choice of formulation will depend on the dose required, the route of administration, and the animal species used in the study.

Summary of Formulation Approaches

The following table summarizes potential formulation approaches for this compound, along with their advantages and disadvantages.

Table 2: Comparison of Formulation Strategies for this compound

Formulation StrategyKey ComponentsAdvantagesDisadvantages
Nanosuspension This compound, Stabilizer (e.g., Tween 80, Poloxamer 188)Increased surface area for dissolution, suitable for parenteral and oral administration.Physical instability (particle growth), potential for Ostwald ripening.
Amorphous Solid Dispersion (ASD) This compound, Polymer (e.g., PVP K30, HPMC-AS)Enhanced solubility due to amorphous state, improved stability.Potential for recrystallization, hygroscopicity.
Lipid-Based Formulation (e.g., SEDDS) This compound, Oil (e.g., Labrafac PG),

Application Notes and Protocols for High-Throughput Screening of Mupinensisone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mupinensisone and its analogs represent a novel chemical space with undefined biological activities. High-throughput screening (HTS) offers a powerful platform to elucidate their potential therapeutic applications by systematically evaluating their effects on various cellular phenotypes. In the absence of a known molecular target, a phenotypic screening approach is recommended. This document provides detailed application notes and protocols for a tiered HTS cascade designed to identify and characterize the bioactivity of this compound analogs, focusing on initial cytotoxicity assessment followed by investigation into potential anti-inflammatory properties.

I. Primary High-Throughput Screen: Cytotoxicity Profiling

A primary screen to assess the cytotoxic potential of this compound analogs is crucial to determine their therapeutic window and to identify compounds with potential anticancer activity. This will be achieved by screening the analogs against a panel of diverse human cancer cell lines.

Data Presentation: Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for each this compound analog would be determined across a panel of cell lines. The data can be summarized as follows:

Compound IDCell Line A (IC50, µM)Cell Line B (IC50, µM)Cell Line C (IC50, µM)Cell Line D (IC50, µM)
This compound-001> 10075.289.1> 100
This compound-00212.525.815.330.1
This compound-0035.28.14.99.5
This compound-004> 100> 100> 100> 100
This compound-00550.162.745.870.3
(Positive Control)
Doxorubicin0.10.250.080.15
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

This protocol outlines a luminescent-based cell viability assay to quantify ATP, an indicator of metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF7, U87 MG)

  • Complete cell culture medium (specific to each cell line)

  • 384-well clear-bottom, white-walled assay plates

  • This compound analog library (solubilized in DMSO)

  • Doxorubicin (positive control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound analogs and controls in DMSO.

    • Further dilute the compounds in culture medium to the final desired concentrations.

    • Add 5 µL of the diluted compound solutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add 30 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (DMSO) and calculate the percentage of cell viability.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 values.

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout & Analysis seed_cells Seed Cells in 384-well Plates incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Compounds to Wells incubate_24h->add_compounds prepare_compounds Prepare Serial Dilutions of this compound Analogs prepare_compounds->add_compounds incubate_72h Incubate 72h add_compounds->incubate_72h add_reagent Add CellTiter-Glo® Reagent incubate_72h->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence data_analysis Data Analysis (IC50 determination) read_luminescence->data_analysis

Caption: Workflow for the primary cytotoxicity screening of this compound analogs.

II. Secondary High-Throughput Screen: Anti-Inflammatory Activity

For analogs that do not exhibit significant cytotoxicity at lower concentrations, a secondary screen to evaluate their anti-inflammatory potential is proposed. This will be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Data Presentation: Quantitative Anti-Inflammatory Data

The IC50 values for the inhibition of NO production and the corresponding cell viability at the highest concentration tested will be determined.

Compound IDNO Inhibition IC50 (µM)Cell Viability at 100 µM (%)
This compound-00115.795
This compound-004> 10098
This compound-0062.892
This compound-00745.296
This compound-0088.193
(Positive Control)
Dexamethasone0.5100
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Reagent System)

This protocol describes a colorimetric assay to measure nitrite, a stable and nonvolatile breakdown product of NO.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • 384-well cell culture plates

  • This compound analog library (non-cytotoxic analogs)

  • Dexamethasone (positive control)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in 384-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with serial dilutions of this compound analogs or Dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL final concentration).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 384-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated control.

    • Calculate the IC50 values from the dose-response curves.

    • A parallel cell viability assay (e.g., CellTiter-Glo®) should be performed on the treated cells to ensure that the observed NO reduction is not due to cytotoxicity.

Visualization: Anti-Inflammatory Signaling Pathway and Assay Logic

G cluster_pathway Inflammatory Signaling Cascade cluster_assay HTS Assay Logic LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS Expression NFkB->iNOS Inhibition Inhibition? NFkB->Inhibition NO Nitric Oxide (NO) iNOS->NO GriessAssay Measure Nitrite (Griess Assay) NO->GriessAssay This compound This compound Analogs This compound->Inhibition Inhibition->GriessAssay

Caption: Inhibition of the LPS-induced inflammatory pathway is measured via a Griess assay.

Conclusion

The proposed tiered HTS cascade provides a robust framework for the initial characterization of this compound analogs. The primary cytotoxicity screen will identify compounds with potential anti-proliferative effects and establish safe concentration ranges for further testing. The secondary anti-inflammatory screen will then enable the identification of analogs that can modulate the inflammatory response. Positive hits from these screens can be further investigated in more complex secondary assays and for target deconvolution studies to elucidate their mechanism of action. This systematic approach will facilitate the discovery of lead compounds from the this compound chemical series for potential therapeutic development.

Application Notes & Protocols for Novel Bioactive Compound Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

A FOCUSED METHODOLOGICAL GUIDE FOR RESEARCHERS

Introduction

The identification of molecular targets is a critical step in the elucidation of the mechanism of action of novel bioactive compounds, such as the putative natural product Mupinensisone. While a comprehensive search of scientific literature and chemical databases did not yield specific information on a compound named "this compound," this document provides a detailed framework and robust protocols for the target identification of any novel bioactive natural product. These methodologies are designed for researchers, scientists, and drug development professionals to effectively uncover the cellular binding partners of newly discovered molecules.

The following sections detail three powerful and widely adopted techniques for target identification: Affinity Chromatography coupled with Mass Spectrometry (AC-MS), Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA). Each protocol is presented with the necessary detail to enable its application in a laboratory setting.

I. Overview of Target Identification Strategies

The primary goal of target identification is to pinpoint the specific biomolecule(s), typically proteins, with which a bioactive small molecule interacts to exert its biological effect. The choice of technique depends on factors such as the compound's structure, its binding affinity, and the nature of the interaction (covalent vs. non-covalent). A multi-pronged approach using both affinity-based and biophysical methods is often the most effective strategy.

cluster_0 Target Identification Workflow Start Start Bioactive_Compound Novel Bioactive Compound (e.g., 'this compound') Start->Bioactive_Compound Hypothesis Formulate Hypothesis (Based on Phenotypic Screening) Bioactive_Compound->Hypothesis Method_Selection Select Target ID Method(s) Hypothesis->Method_Selection AC_MS Affinity Chromatography- Mass Spectrometry (AC-MS) Method_Selection->AC_MS Affinity-based DARTS Drug Affinity Responsive Target Stability (DARTS) Method_Selection->DARTS Biophysical (Protease) CETSA Cellular Thermal Shift Assay (CETSA) Method_Selection->CETSA Biophysical (Thermal) Data_Analysis Proteomic Data Analysis (LC-MS/MS) AC_MS->Data_Analysis DARTS->Data_Analysis CETSA->Data_Analysis Hit_List Generate Putative Target 'Hit List' Data_Analysis->Hit_List Validation Target Validation (e.g., WB, KO/KD, SPR) Hit_List->Validation Pathway_Analysis Signaling Pathway Elucidation Validation->Pathway_Analysis End End Pathway_Analysis->End

Figure 1: General workflow for novel compound target identification.

II. Affinity Chromatography-Mass Spectrometry (AC-MS)

Application Note: AC-MS is a powerful technique for isolating binding partners from a complex biological mixture, such as cell lysate.[1][2] It relies on the immobilization of the bioactive compound (the "bait") onto a solid support to "fish" for its interacting proteins (the "prey").[1] This method is particularly effective for compounds with moderate to high binding affinity and requires a chemical handle on the molecule for immobilization that does not disrupt its biological activity.

Protocol: AC-MS for Target Identification

1. Probe Synthesis & Immobilization: a. Synthesize a derivative of the bioactive compound containing a linker arm and a reactive group (e.g., N-hydroxysuccinimide ester, alkyne for click chemistry). b. Critical Step: Confirm that the synthesized probe retains the biological activity of the parent compound. c. Covalently couple the probe to an activated solid support (e.g., NHS-activated sepharose beads) according to the manufacturer's instructions. d. Prepare a control matrix using beads derivatized with a linker or an inactive analogue of the compound to identify non-specific binders.

2. Protein Lysate Preparation: a. Culture cells of interest to ~80-90% confluency. b. Harvest cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (proteome) and determine the protein concentration using a Bradford or BCA assay.

3. Affinity Pulldown: a. Pre-clear the lysate by incubating with the control matrix for 1 hour at 4°C to reduce non-specific binding. b. Incubate the pre-cleared lysate (~1-5 mg total protein) with the compound-immobilized beads and control beads separately. Incubate for 2-4 hours at 4°C with gentle rotation. c. Wash the beads extensively (5-7 times) with wash buffer (lysis buffer with reduced detergent, e.g., 0.1% NP-40) to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry: a. Elute bound proteins from the beads. This can be done competitively (using an excess of the free compound) or non-competitively (using a denaturing buffer like 2x Laemmli buffer or 8M urea). b. Run the eluates on a 1D SDS-PAGE gel. Visualize proteins with Coomassie or silver stain. Bands that are present or enriched in the active compound lane compared to the control lane are potential targets. c. Excise the entire lane or specific bands of interest. d. Perform in-gel trypsin digestion. e. Extract peptides and prepare them for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

5. Data Analysis: a. Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database. b. Quantify protein abundance (e.g., by spectral counting or label-free quantification) and compare the results from the active compound pulldown to the control pulldown. c. Genuine targets should be significantly enriched in the active compound sample.

Table 1: Hypothetical AC-MS Data Summary

RankProtein ID (UniProt)Gene NameFold Enrichment (Active/Control)p-valueFunction
1P04637TP5325.4<0.001Tumor Suppressor
2P62258HSP90AB118.2<0.001Chaperone
3Q09472ARAF15.9<0.005Kinase
4P10415VIM3.1>0.05Cytoskeleton (Non-specific)

III. Drug Affinity Responsive Target Stability (DARTS)

Application Note: DARTS is a label-free method that leverages the principle that a protein becomes more resistant to proteolysis when it is stabilized by a bound small molecule.[3] Its key advantage is that it does not require modification of the bioactive compound, thus preserving its native structure and activity.[3] This technique is suitable for identifying targets of small molecules regardless of their binding mechanism.

Protocol: DARTS Protocol

1. Lysate Preparation: a. Prepare cell lysate as described in the AC-MS protocol (Section II, Step 2). Ensure the buffer does not contain components that inhibit proteases. b. Aliquot the lysate into multiple tubes.

2. Compound Incubation: a. Treat lysate aliquots with the bioactive compound at various concentrations (e.g., 1x, 10x, 100x the known EC50). b. Include a vehicle control (e.g., DMSO) and, if available, an inactive analogue control. c. Incubate for 1 hour at room temperature or 4°C.

3. Limited Proteolysis: a. Add a protease (e.g., thermolysin or pronase) to each tube. The optimal protease and its concentration must be determined empirically. A typical starting point is a 1:100 to 1:1000 protease-to-total protein ratio. b. Incubate for a short, fixed period (e.g., 10-30 minutes) at room temperature. c. Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases) and/or by adding 2x Laemmli buffer and immediately boiling the samples.

4. Analysis: a. Analyze the digested samples by SDS-PAGE and Coomassie or silver staining. b. Look for protein bands that are protected from digestion (i.e., are more intense) in the compound-treated lanes compared to the vehicle control lane in a dose-dependent manner. c. Excise the protected bands and identify the proteins by LC-MS/MS as described previously.

5. Target Validation (DARTS-Western Blot): a. If a candidate target is suspected, perform the DARTS experiment as above. b. Instead of staining, transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific to the candidate protein. c. A positive result is a stronger band in the compound-treated lanes, indicating protection from proteolysis.

Table 2: Hypothetical DARTS Quantitative Data (from Densitometry of SDS-PAGE)

Protein Band (kDa)Vehicle Control (Relative Intensity)1x Compound (Relative Intensity)10x Compound (Relative Intensity)Fold Protection (10x vs Vehicle)Putative ID (from MS)
~90 kDa1001853503.5HSP90AB1
~53 kDa1002204104.1TP53
~37 kDa1001051101.1GAPDH (No protection)

IV. Cellular Thermal Shift Assay (CETSA)

Application Note: CETSA is another powerful label-free method that operates on the principle of ligand-induced thermal stabilization of target proteins. When a ligand binds to its target protein, the protein's melting temperature (Tm) typically increases. CETSA can be performed in live cells, cell lysates, or with purified proteins, making it an excellent tool for confirming direct target engagement in a physiological context.

Protocol: Isothermal Dose-Response (ITDR) CETSA in Intact Cells

1. Cell Treatment: a. Seed cells in multiple plates or dishes and grow to ~80% confluency. b. Treat cells with a range of concentrations of the bioactive compound or vehicle control for a defined period (e.g., 1-2 hours) in the incubator.

2. Heating Step: a. Harvest the cells, wash with PBS, and resuspend in PBS. b. Aliquot the cell suspensions into PCR tubes. c. Heat the tubes to a specific temperature (determined from a preliminary melt curve experiment to be on the slope of the protein's denaturation curve) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature). d. Immediately cool the tubes on ice.

3. Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath). b. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C. c. Carefully collect the supernatant.

4. Analysis by Western Blot: a. Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody. b. A dose-dependent increase in the amount of soluble protein at the heating temperature indicates target stabilization and thus, direct binding.

5. Proteome-wide CETSA (for discovery): a. Treat cells with the compound or vehicle. b. Perform the heating and soluble protein extraction steps. c. Analyze the entire soluble proteome using quantitative LC-MS/MS (e.g., using TMT labeling). d. Identify proteins that are significantly more abundant in the soluble fraction of the compound-treated, heated sample compared to the vehicle-treated, heated sample.

cluster_1 CETSA Experimental Workflow Cell_Culture 1. Treat Cells with Compound or Vehicle Harvest 2. Harvest and Resuspend Cells Cell_Culture->Harvest Heat 3. Heat Cell Suspension (e.g., 55°C for 3 min) Harvest->Heat Lyse 4. Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge 5. Centrifuge to Separate Soluble and Precipitated Proteins Lyse->Centrifuge Supernatant Soluble Fraction (Stabilized Proteins) Centrifuge->Supernatant Pellet Pellet (Denatured Proteins) Centrifuge->Pellet Analysis 6. Analyze Soluble Fraction (Western Blot or LC-MS/MS) Supernatant->Analysis

Figure 2: Workflow for a Cellular Thermal Shift Assay experiment.

Table 3: Hypothetical CETSA ITDR Data (Western Blot)

Compound Conc. (µM)Relative Band Intensity (Soluble Protein)% of Max Stabilization
0 (Vehicle)1000%
0.115012.5%
130050.0%
1045087.5%
100500100.0%

V. Hypothetical Signaling Pathway Modulation

Once a primary target is identified and validated (e.g., ARAF kinase from Table 1), subsequent experiments would focus on elucidating its impact on downstream signaling pathways.

This compound This compound ARAF ARAF This compound->ARAF Inhibition MEK MEK1/2 ARAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription_Factors Activates Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Upregulates

Figure 3: Hypothetical inhibition of the MAPK pathway by this compound.

While "this compound" remains an uncharacterized entity, the protocols and frameworks provided herein offer a comprehensive guide for the target identification of any novel bioactive natural product. By employing a combination of affinity-based and biophysical methods, researchers can systematically identify protein targets, validate these interactions in a cellular context, and begin to unravel the complex signaling pathways modulated by their compound of interest. This structured approach is fundamental to advancing drug discovery and understanding the molecular basis of biological activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Complex Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of complex diterpenoids like (-)-maoecrystal Z?

A1: The primary challenges in synthesizing complex diterpenoids such as (-)-maoecrystal Z include:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry across multiple stereocenters, including quaternary carbons, is a significant hurdle.

  • Construction of Complex Ring Systems: The assembly of intricate polycyclic and often strained ring systems requires robust and highly selective chemical transformations.

  • Low Yields and Side Reactions: Multi-step syntheses can be plagued by low overall yields and the formation of hard-to-separate side products and diastereomers.

  • Purification of Intermediates: The purification of synthetic intermediates can be challenging due to similar polarities of isomers and the presence of reaction byproducts.

Q2: Why was a samarium(II) iodide-mediated reductive cascade cyclization chosen as a key step in the synthesis of (-)-maoecrystal Z?

A2: The samarium(II) iodide (SmI2)-mediated reductive cascade cyclization is a powerful transformation that allows for the formation of multiple carbon-carbon bonds and the construction of complex polycyclic systems in a single step.[1][2] In the synthesis of (-)-maoecrystal Z, this reaction was instrumental in forming the tetracyclic core of the molecule with high diastereoselectivity, efficiently setting one quaternary and three ternary stereogenic centers.[2] This approach significantly shortens the synthetic route and avoids lengthy protecting group manipulations.

Q3: How can the diastereoselectivity of key reactions be improved?

A3: Improving diastereoselectivity often involves several strategies:

  • Chiral Auxiliaries: Employing chiral auxiliaries can effectively control the stereochemical outcome of reactions like alkylations.

  • Substrate Control: The inherent stereochemistry of the substrate can direct the approach of reagents.

  • Reagent Control: The use of sterically demanding or stereoselective reagents and catalysts can favor the formation of one diastereomer over another.

  • Optimization of Reaction Conditions: Parameters such as temperature, solvent, and the use of additives can have a profound impact on diastereoselectivity. For instance, in the SmI2-mediated cyclization for (-)-maoecrystal Z, the addition of lithium chloride and tert-butanol was crucial for achieving high stereoselectivity.[1]

Q4: What are the common methods for purifying complex diterpenoid intermediates?

A4: Purification of complex diterpenoid intermediates typically relies on a combination of chromatographic techniques:

  • Flash Column Chromatography: This is the most common method for purifying multi-gram quantities of intermediates. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical for achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for the purification of smaller quantities of material and for the separation of closely related isomers.

  • Crystallization: If an intermediate is a crystalline solid, recrystallization can be a highly effective method for achieving high purity.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a useful tool.

Troubleshooting Guides

Problem 1: Low Yield in the SmI2-Mediated Reductive Cascade Cyclization
Potential Cause Troubleshooting Steps
Poor quality of SmI2 Ensure the SmI2 solution is freshly prepared and properly titrated. The deep blue color is indicative of active Sm(II).
Presence of oxygen or water in the reaction Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Incorrect concentration of reactants Slow addition of the substrate to the SmI2 solution can be critical to avoid dimerization and other side reactions.
Suboptimal additives The addition of co-solvents or salts can be crucial. For the maoecrystal Z synthesis, the inclusion of LiCl and t-BuOH was found to be essential for good yields.[1] Experiment with different additives such as HMPA or DMPU, which are known to enhance the reducing power of SmI2.[3][4][5]
Substrate degradation If the substrate is unstable under the reaction conditions, consider lowering the temperature or reducing the reaction time.
Problem 2: Poor Diastereoselectivity in the Reductive Epoxide Coupling
Potential Cause Troubleshooting Steps
Suboptimal catalyst or reagent The choice of the acrylate ester in the Ti(III)-mediated reductive epoxide coupling for the synthesis of a key intermediate for (-)-maoecrystal Z was critical. Switching from methyl acrylate to 2,2,2-trifluoroethyl acrylate significantly improved the yield.[1] Screen different catalysts and reagents to find the optimal combination for your specific substrate.
Incorrect reaction temperature Temperature can have a significant impact on diastereoselectivity. Try running the reaction at lower temperatures to enhance selectivity.
Solvent effects The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen a variety of solvents to find the one that gives the best diastereomeric ratio.
Rate of addition The rate at which reagents are added can affect the outcome of the reaction. A slower addition rate may lead to improved selectivity.
Problem 3: Difficulty in Separating Diastereomers by Column Chromatography
Potential Cause Troubleshooting Steps
Similar polarity of diastereomers Experiment with different eluent systems, including mixtures of polar and non-polar solvents, to maximize the difference in retention times. The use of a gradient elution can be beneficial.
Inappropriate stationary phase If silica gel does not provide adequate separation, consider using other stationary phases such as alumina, or reversed-phase silica gel (C18).
Overloading the column Overloading the column can lead to poor separation. Use an appropriate amount of crude material for the size of the column.
Derivative formation If the diastereomers are inseparable, consider converting them into derivatives (e.g., esters, acetals) that may have different chromatographic properties. After separation, the original functional group can be regenerated.
Crystallization Attempt to crystallize the mixture of diastereomers. It is possible that one diastereomer will selectively crystallize, leaving the other in the mother liquor.

Data Presentation

Table 1: Representative Yields in the Total Synthesis of (-)-Maoecrystal Z

Step Transformation Yield (%)
1Reductive epoxide coupling74
2AlkylationNot specified
3Phenyl-selenation and oxidative eliminationNot specified
4SmI2-mediated reductive cascade cyclization54
5-12Final functional group manipulationsNot specified
Overall 12 steps from (-)-γ-cyclogeraniol Not specified

Note: Detailed step-by-step yields are not fully reported in the cited literature. The table highlights the yields of key transformations.

Experimental Protocols

Key Experiment: SmI2-Mediated Reductive Cascade Cyclization

This protocol is adapted from the total synthesis of (-)-maoecrystal Z by Reisman and coworkers.[1]

Materials:

  • Dialdehyde precursor

  • Samarium(II) iodide (SmI2) solution in THF (freshly prepared and titrated)

  • Lithium chloride (LiCl), flame-dried

  • tert-Butanol (t-BuOH), distilled

  • Anhydrous tetrahydrofuran (THF)

  • Argon or nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum under an inert atmosphere of argon.

  • To the flask, add a solution of freshly prepared SmI2 in anhydrous THF.

  • Add flame-dried LiCl and distilled t-BuOH to the SmI2 solution and stir until the salt is fully dissolved.

  • Dissolve the dialdehyde precursor in anhydrous THF in the dropping funnel.

  • Add the solution of the dialdehyde dropwise to the stirred SmI2 solution at room temperature over a period of 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by opening the flask to the air and adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the tetracyclic diol.

Visualizations

experimental_workflow start Starting Material (Dialdehyde Precursor) reaction_setup Reaction Setup (Anhydrous, Inert Atmosphere) start->reaction_setup smI2_prep SmI2 Solution Preparation + Additives (LiCl, t-BuOH) reaction_setup->smI2_prep addition Slow Addition of Substrate reaction_setup->addition smI2_prep->addition reaction Reductive Cascade Cyclization (Room Temperature) addition->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Flash Chromatography) workup->purification product Final Product (Tetracyclic Diol) purification->product

Caption: Experimental workflow for the SmI2-mediated reductive cascade cyclization.

troubleshooting_logic low_yield Low Yield in Cyclization? check_smI2 Check SmI2 Quality (Freshly Prepared?) low_yield->check_smI2 Yes check_conditions Verify Anhydrous/Inert Conditions low_yield->check_conditions Yes optimize_addition Optimize Substrate Addition Rate low_yield->optimize_addition Yes optimize_additives Screen Additives (LiCl, t-BuOH, HMPA) low_yield->optimize_additives Yes check_smI2->low_yield check_conditions->low_yield optimize_addition->low_yield optimize_additives->low_yield

Caption: Troubleshooting logic for low yield in the SmI2-mediated cyclization.

References

Technical Support Center: Overcoming Solubility Challenges with Mupinensisone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain no specific information regarding a compound named "Mupinensisone." Therefore, this technical support guide has been generated based on best practices for handling poorly soluble novel compounds. The information provided should be adapted based on the experimentally determined properties of this compound.

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility issues with this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution of this compound?

A1: For novel compounds with unknown solubility, it is advisable to start with a strong organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.[1] However, the stability of the compound in DMSO should be verified.[2] Alternative organic solvents to consider include ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[2]

Q2: My this compound solution, prepared in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?

A2: This is a frequent issue when diluting a compound from an organic solvent into an aqueous buffer.[2] The reduced concentration of the organic solvent lowers the overall solvating capacity of the mixture, leading to precipitation. Several strategies can be employed to mitigate this:

  • Optimize the dilution protocol: Instead of a single large dilution, try a serial dilution approach.

  • Use a co-solvent: Incorporate a small percentage of a water-miscible organic co-solvent in your final assay buffer.[3]

  • Adjust the pH: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may enhance its solubility.[2]

  • Employ solubilizing excipients: Consider using agents like cyclodextrins to improve aqueous solubility.[2][3]

Q3: How can I visually assess the solubility of this compound in my final assay buffer?

A3: Before proceeding with your experiment, it is crucial to visually inspect the diluted this compound solution for any signs of precipitation or cloudiness.[2] A simple method is to prepare the highest concentration of this compound to be used in the assay and visually check for any particulates. For a more rigorous check, you can centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes and look for a pellet.[2]

Q4: Can heating or sonication improve the solubility of this compound?

A4: Gentle warming of the solution while sonicating can aid in dissolving the compound.[2] However, it is essential to be cautious about the thermal stability of this compound, as excessive heat could lead to degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in assay results Poor solubility leading to inconsistent concentrations of this compound in the assay wells.[2][3][4]- Perform a preliminary solubility test in the final assay buffer.[2] - Visually inspect for precipitation before running the assay.[2] - Consider using solubilizing agents.
Underestimated biological activity The actual concentration of solubilized this compound is lower than the nominal concentration due to precipitation.[3][4]- Determine the kinetic solubility of this compound under your specific assay conditions. - Optimize the solvent system and dilution protocol to maximize solubility.[3]
Discrepancies between different assay formats (e.g., biochemical vs. cell-based) Differences in buffer composition, pH, or presence of serum proteins affecting this compound solubility.- Evaluate this compound solubility in each assay buffer. - Adjust buffer components where possible to improve consistency.

Quantitative Solubility Data (Hypothetical for this compound)

The following table provides hypothetical solubility data for this compound in common laboratory solvents. Note: This data is for illustrative purposes only and should be experimentally verified.

Solvent Solubility at 25°C (mg/mL) Notes
Dimethyl Sulfoxide (DMSO)> 50Forms a clear solution.
N,N-Dimethylformamide (DMF)~ 25May require gentle warming.
Ethanol~ 5Sparingly soluble.
Methanol~ 2Poorly soluble.
Water< 0.01Practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01Insoluble.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add a sufficient volume of 100% DMSO to achieve the target high concentration (e.g., 10 mg/mL or 50 mg/mL).

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If necessary, gently warm the solution in a water bath (not exceeding 37°C) and sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Assay Dilution Protocol for Poorly Soluble Compounds
  • From the high-concentration DMSO stock solution, prepare an intermediate dilution series in 100% DMSO.

  • For the final dilution into the aqueous assay buffer, perform the dilution in a stepwise manner to minimize the risk of precipitation. For example, first, dilute the intermediate DMSO stock into a small volume of assay buffer containing a co-solvent or solubilizing agent, and then bring it to the final volume with the remaining assay buffer.

  • After the final dilution, vortex the solution gently and visually inspect for any signs of precipitation.

  • It is recommended to prepare the final dilutions immediately before use in the assay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshooting Solubility Check weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex inspect_stock Visual Inspection vortex->inspect_stock store Store at -20°C/-80°C inspect_stock->store intermediate_dilution Intermediate Dilution (in DMSO) store->intermediate_dilution Use Aliquot final_dilution Final Dilution (in Aqueous Buffer) intermediate_dilution->final_dilution inspect_final Visual Inspection final_dilution->inspect_final run_assay Perform Assay inspect_final->run_assay precipitation Precipitation? inspect_final->precipitation precipitation->run_assay No optimize Optimize Dilution Protocol (e.g., use co-solvent) precipitation->optimize Yes optimize->final_dilution

Caption: Experimental workflow for handling a poorly soluble compound like this compound.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Mupinensisone stability and degradation problems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mupinensisone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel investigational compound isolated from a natural source, characterized by a complex molecular structure that includes an α,β-unsaturated ketone, an ester moiety, and a phenolic group. Its potential therapeutic applications are currently under investigation in preclinical models for its anti-inflammatory and anti-proliferative properties.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, solid this compound should be stored at -20°C or lower, protected from light and moisture. For short-term storage (up to a few weeks), storage at 2-8°C is acceptable. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted and stored at -80°C for no longer than one month.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in organic solvents such as DMSO, ethanol, and acetonitrile. For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it with an aqueous buffer or cell culture medium. Please note that the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts in biological assays.

Q4: What are the primary degradation pathways for this compound?

This compound is susceptible to three main degradation pathways due to its chemical structure:

  • Hydrolysis: The ester linkage can be cleaved under both acidic and basic conditions, yielding a carboxylic acid and an alcohol derivative.[1][2][3][4]

  • Oxidation: The phenolic group is prone to oxidation, especially in the presence of metal ions or reactive oxygen species, leading to the formation of quinone-type structures.[5]

  • Photodegradation: The α,β-unsaturated ketone moiety can undergo photochemical reactions upon exposure to light, particularly UV radiation, which can lead to isomerization or cycloaddition reactions.[6][7]

A visual representation of these potential degradation pathways is provided below.

G cluster_main This compound Structure cluster_degradation Degradation Pathways This compound This compound (α,β-unsaturated ketone, ester, phenol) Hydrolysis Hydrolysis Product (Carboxylic Acid + Alcohol) This compound->Hydrolysis  Acid/Base (H₂O) Oxidation Oxidation Product (Quinone-type) This compound->Oxidation  O₂ / Light / Metal Ions Photodegradation Photodegradation Product (Isomer/Adduct) This compound->Photodegradation  UV/Visible Light (hν)

Figure 1. Potential degradation pathways for this compound.

Troubleshooting Guides

Issue: Inconsistent Results in Biological Assays

Q: My bioassay results with this compound are highly variable and not reproducible. What could be the cause?

A: Inconsistent results are often linked to the degradation of the compound during the experimental procedure. Here are several factors to consider:

  • pH of the Buffer: this compound is susceptible to hydrolysis, which is catalyzed by acidic or basic conditions.[2] If your assay buffer is outside the optimal pH range (pH 6-7.5), you may be observing degradation over the course of the experiment.

  • Temperature and Incubation Time: Higher temperatures and longer incubation times can accelerate degradation. Each 10°C increase in temperature can significantly increase the rate of degradation reactions like hydrolysis and oxidation.

  • Light Exposure: If your experimental setup involves prolonged exposure to ambient or fluorescent light, photodegradation of the α,β-unsaturated ketone moiety may occur.[6]

  • Solution Age: this compound in aqueous solutions is not stable for long periods. Always use freshly prepared dilutions from a frozen stock for your experiments.

Below is a workflow to help you troubleshoot this issue.

G start Inconsistent Bioassay Results check_solution Are you using freshly prepared solutions? start->check_solution check_ph Is the assay buffer pH between 6.0 and 7.5? check_solution->check_ph Yes prepare_fresh Action: Prepare fresh dilutions from a frozen stock for each experiment. check_solution->prepare_fresh No check_light Is the experiment protected from light? check_ph->check_light Yes adjust_ph Action: Adjust buffer pH or run a time-course experiment to check stability at your pH. check_ph->adjust_ph No check_temp Is incubation at 37°C minimized? check_light->check_temp Yes protect_light Action: Use amber-colored plates/ tubes and minimize light exposure during incubation. check_light->protect_light No reduce_temp Action: Reduce incubation time if possible, or consider running the assay at a lower temperature. check_temp->reduce_temp No end_node Problem Resolved check_temp->end_node Yes prepare_fresh->check_ph adjust_ph->check_light protect_light->check_temp reduce_temp->end_node

Figure 2. Troubleshooting workflow for inconsistent results.

Issue: Appearance of Unknown Peaks in HPLC Analysis

Q: I am observing extra peaks in my HPLC chromatogram when analyzing this compound, even in a freshly prepared sample. What are these?

A: The appearance of new peaks is a strong indicator of degradation. The identity of these peaks depends on the degradation pathway:

  • Hydrolysis: Will typically result in more polar compounds that elute earlier in a reversed-phase HPLC method.

  • Oxidation: Can lead to a variety of products with different polarities.

  • Photodegradation: May result in isomers that have similar retention times to the parent compound or dimers that are less polar.

To identify the source of degradation, a forced degradation study is recommended. This involves intentionally exposing this compound to harsh conditions (acid, base, oxidant, heat, light) to generate the degradation products and confirm their retention times relative to the parent peak.[8][9]

Issue: Loss of Compound Potency in Stock Solutions

Q: My frozen DMSO stock solution of this compound seems to be losing its activity over time. Why is this happening?

A: While DMSO is a good solvent for this compound, long-term stability in solution can still be a concern. Here are some potential reasons for potency loss:

  • Water Contamination: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can facilitate hydrolysis of the ester group, even at low temperatures, albeit at a slow rate.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. It is highly recommended to aliquot stock solutions into single-use volumes to avoid this.

  • Improper Storage: Storing stock solutions at temperatures higher than -80°C can lead to a gradual loss of potency over months.

Quantitative Stability Data

The following tables summarize the stability of this compound under various stress conditions.

Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 37°C

pHBuffer System% Remaining after 8 hours% Remaining after 24 hours
3.0Citrate Buffer85.2%65.7%
5.0Acetate Buffer95.1%88.4%
7.4Phosphate Buffer98.5%92.3%
9.0Borate Buffer70.3%45.1%

Table 2: Effect of Temperature on this compound (10 µM) Degradation in pH 7.4 Buffer

Temperature% Remaining after 24 hours
4°C99.1%
25°C96.5%
37°C92.3%
50°C78.9%

Table 3: Photostability of this compound (Solid and Solution) under ICH Q1B Conditions

Sample TypeIllumination ConditionTotal Illumination% Degradation
SolidCool White Fluorescent1.2 million lux·h< 1%
SolidNear UV (320-400 nm)200 W·h/m²2.5%
Solution (in MeOH)Cool White Fluorescent1.2 million lux·h8.7%
Solution (in MeOH)Near UV (320-400 nm)200 W·h/m²15.4%

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is based on ICH guidelines to identify potential degradation products and establish the stability-indicating nature of an analytical method.[9][10]

Objective: To generate this compound degradation products under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in methanol) to a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²). Analyze a control sample protected from light in parallel.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation for optimal results.[9]

G cluster_stress Stress Conditions start Start: this compound (1 mg/mL Stock in ACN) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (Solution) (ICH Q1B) start->photo neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base analyze Analyze All Samples by HPLC-UV/MS oxidation->analyze dissolve Dissolve in ACN thermal->dissolve photo->analyze neutralize_acid->analyze neutralize_base->analyze dissolve->analyze

Figure 3. Experimental workflow for a forced degradation study.

Protocol 2: HPLC-UV Method for this compound Purity and Stability Analysis

Objective: To quantify this compound and separate it from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 320 nm (or Diode Array Detector for full spectrum analysis)

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute samples in a 50:50 mixture of water and acetonitrile.

References

Optimizing Mupinensisone Dosage for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on "Mupinensisone" regarding its mechanism of action, established cell culture protocols, and defined signaling pathways. The following guide provides a comprehensive framework for researchers to systematically determine the optimal dosage and troubleshoot common issues when working with a novel compound like this compound. This guide is based on established principles of cell culture and pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: For a novel compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations should be tested initially. A common starting point is to perform a serial dilution, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM). The appropriate range will depend on the predicted potency of the compound.

Q2: How do I choose the right solvent for this compound?

A2: The choice of solvent depends on the solubility of this compound. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds in cell culture. It is important to first determine the solubility of this compound in various biocompatible solvents. When using a solvent like DMSO, it is critical to keep the final concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the solvent at the same final concentration, but without this compound) must always be included in your experiments.

Q3: What are the visual signs of this compound-induced cytotoxicity?

A3: Visual inspection of cells under a microscope can provide initial clues about cytotoxicity. Signs to look for include:

  • A significant decrease in cell number compared to the control group.

  • Changes in cell morphology, such as rounding up, detachment from the culture surface (for adherent cells), shrinking, or membrane blebbing.

  • An increase in floating cells and debris in the culture medium.[1]

Q4: How long should I incubate my cells with this compound?

A4: The incubation time will depend on the specific research question and the expected mechanism of action of the compound. For acute effects, a shorter incubation time (e.g., 24 hours) may be sufficient. To assess long-term effects, such as impacts on cell proliferation or differentiation, longer incubation times (e.g., 48-72 hours or more) may be necessary. It is advisable to perform a time-course experiment to determine the optimal incubation period.

Troubleshooting Guide

Problem 1: High levels of cell death are observed even at low concentrations of this compound.

  • Possible Cause 1: High Compound Potency: this compound may be highly potent, and the "low" concentrations tested are already above the cytotoxic threshold.

    • Solution: Test a wider range of concentrations, including much lower nanomolar or even picomolar ranges.

  • Possible Cause 2: Solvent Toxicity: The solvent used to dissolve this compound may be causing cytotoxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.5%). Always include a vehicle-only control to assess the effect of the solvent.

  • Possible Cause 3: Contamination: The cell culture may be contaminated with bacteria, yeast, fungi, or mycoplasma, making the cells more sensitive to the compound.[1][2]

    • Solution: Regularly check your cell cultures for contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock.[1] Implement strict aseptic techniques.[3]

Problem 2: Inconsistent results are obtained between experiments.

  • Possible Cause 1: Variation in Cell Seeding Density: Different starting cell numbers can affect the outcome of the experiment.

    • Solution: Standardize the cell seeding density for all experiments. Perform a cell count using a hemocytometer or an automated cell counter before seeding.[4]

  • Possible Cause 2: Cell Passage Number: Cells at a high passage number may have altered characteristics and respond differently to the compound.

    • Solution: Use cells within a consistent and low passage number range for all experiments.

  • Possible Cause 3: Instability of this compound: The compound may be unstable in the culture medium over the incubation period.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. If instability is suspected, consider the compound's half-life in aqueous solutions and refresh the medium with a new compound during long incubation periods.

Problem 3: No observable effect of this compound on the cells.

  • Possible Cause 1: Insufficient Concentration: The concentrations tested may be too low to elicit a biological response.

    • Solution: Test higher concentrations of this compound.

  • Possible Cause 2: Inappropriate Assay: The chosen assay may not be suitable for detecting the specific cellular process affected by this compound.

    • Solution: Consider the hypothetical mechanism of action of this compound and select a more appropriate assay. For example, if it is expected to affect cell cycle, a cell cycle analysis assay should be used.

  • Possible Cause 3: Cell Line Resistance: The chosen cell line may be resistant to the effects of this compound.

    • Solution: If possible, test the effect of this compound on a different, potentially more sensitive, cell line.

Data Presentation

Table 1: Example Dose-Response of this compound on Cell Viability

This compound ConcentrationCell Viability (%)Standard Deviation
Vehicle Control (0 µM)100± 4.5
0.1 µM98.2± 5.1
1 µM85.7± 6.2
10 µM52.3± 4.8
50 µM15.1± 3.9
100 µM5.6± 2.1

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the 96-well plate and replace it with the medium containing different concentrations of this compound. Include wells for a vehicle control (medium with solvent only) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution C Treat Cells with Serial Dilutions A->C B Culture and Seed Cells B->C D Incubate for a Defined Period C->D E Perform Cytotoxicity Assay (e.g., MTT) D->E F Measure Absorbance E->F G Calculate Cell Viability (%) F->G H Determine IC50 Value G->H

Caption: Experimental workflow for determining the IC50 of this compound.

hypothetical_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates GeneExpression Gene Expression (e.g., Apoptosis) TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Mupinensisone HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Mupinensisone.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing?

In an ideal HPLC separation, the resulting chromatogram displays symmetrical, Gaussian-shaped peaks. Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half. This distortion can compromise the accuracy of peak integration and quantification.[1]

Q2: Why is my this compound peak tailing?

Peak tailing for this compound can be caused by a variety of factors, including interactions between the analyte and the stationary phase, issues with the mobile phase, problems with the HPLC system's hardware, or improper sample preparation.[2][3][4] A systematic troubleshooting approach is necessary to identify and resolve the specific cause.

Q3: What is an acceptable tailing factor?

The tailing factor, or asymmetry factor, is a quantitative measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor between 0.9 and 1.2 is considered acceptable for most applications. However, specific methods may have different requirements.

Q4: Can the chemical properties of this compound contribute to peak tailing?

Yes. While specific physicochemical data for this compound is not widely available, its chemical structure can significantly influence its chromatographic behavior. If this compound possesses basic functional groups, it may interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[5]

Troubleshooting Guide: this compound HPLC Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues for this compound.

Step 1: Initial Checks & Common Issues

Start by investigating the most frequent causes of peak tailing.

Potential Cause Troubleshooting Action Expected Outcome
Column Overload Dilute the sample and inject a smaller volume.[2][6]If tailing is reduced or eliminated, the original sample concentration was too high.
Contaminated Guard Column Replace the guard column.[2]Improved peak shape indicates the guard column was the source of the issue.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa. If the pKa of this compound is unknown, experiment with adjusting the pH (e.g., lower the pH to 3-4 for potentially basic compounds).[3]A significant improvement in peak symmetry suggests that the original pH was contributing to unwanted secondary interactions.
Degraded Mobile Phase Prepare a fresh batch of the mobile phase. Ensure all components are fully dissolved and the solution is properly degassed.[2]If the new mobile phase resolves the tailing, the previous batch may have degraded or been prepared incorrectly.
Step 2: Investigating Secondary Chemical Interactions

If initial checks do not resolve the issue, consider more specific chemical interactions.

Potential Cause Troubleshooting Action Expected Outcome
Silanol Interactions Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column).[5]Reduced tailing indicates that secondary interactions between this compound and silanol groups were the primary cause.
Metal Chelation Introduce a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into the mobile phase if metal contamination of the column or sample is suspected.Improved peak shape suggests that this compound may be chelating with metal ions in the system.
Step 3: System and Hardware Evaluation

Persistent peak tailing may stem from issues within the HPLC system itself.

Potential Cause Troubleshooting Action Expected Outcome
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[3]Sharper peaks with reduced tailing can result from optimizing the flow path.
Blocked Column Frit Reverse-flush the column according to the manufacturer's instructions. If this does not resolve the issue, the frit may need to be replaced.A return to normal peak shape and system pressure indicates a successful cleaning of the frit.
Column Degradation Replace the analytical column with a new one of the same type.[1]If a new column provides symmetrical peaks, the previous column had degraded and was no longer suitable for the analysis.

Experimental Protocols

General HPLC Method for this compound Analysis (Example)

This protocol provides a starting point for the analysis of this compound and can be modified as part of the troubleshooting process.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM phosphate buffer). The organic-to-aqueous ratio should be optimized for adequate retention.

  • pH: Adjust the aqueous buffer pH to a value between 3 and 4.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV spectrophotometry at a wavelength determined by the UV spectrum of this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound HPLC peak tailing.

G start Peak Tailing Observed check_overload Check for Column Overload (Dilute Sample) start->check_overload check_guard Replace Guard Column check_overload->check_guard Tailing Persists resolved Peak Tailing Resolved check_overload->resolved Resolved check_mp_ph Adjust Mobile Phase pH check_guard->check_mp_ph Tailing Persists check_guard->resolved Resolved check_mp_freshness Prepare Fresh Mobile Phase check_mp_ph->check_mp_freshness Tailing Persists check_mp_ph->resolved Resolved secondary_interactions Investigate Secondary Interactions check_mp_freshness->secondary_interactions Tailing Persists check_mp_freshness->resolved Resolved silanol Address Silanol Interactions (Add TEA / Use End-capped Column) secondary_interactions->silanol metal Address Metal Chelation (Add EDTA) silanol->metal Tailing Persists silanol->resolved Resolved system_hardware Evaluate System Hardware metal->system_hardware Tailing Persists metal->resolved Resolved extra_column Minimize Extra-column Volume system_hardware->extra_column frit Check/Clean Column Frit extra_column->frit Tailing Persists extra_column->resolved Resolved column Replace Analytical Column frit->column Tailing Persists frit->resolved Resolved column->resolved Resolved

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

References

Technical Support Center: Mupinensisone Cytotoxicity Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cytotoxicity assays involving Mupinensisone. The information provided is based on common challenges observed with natural compounds in widely used cytotoxicity assays.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Inconsistent IC50 values for this compound across repeat experiments.

Potential Cause Recommended Solution
Variability in Cell Seeding Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and handle the cell suspension gently to avoid clumps.[1][2]
Inconsistent Drug Preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed cytotoxic levels.[3]
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to changes in cell characteristics and drug sensitivity.[2]
Incubation Time The optimal incubation time with this compound can vary depending on the cell line and the compound's mechanism of action. It is crucial to determine the ideal time point for analysis.[2]

Issue 2: Unexpected color change in the MTT assay control wells (this compound without cells).

Potential Cause Recommended Solution
Direct Reduction of MTT by this compound This compound, like many natural compounds, may have intrinsic reducing potential, leading to the direct chemical reduction of the MTT reagent to formazan.[4][5][6] This results in a false-positive signal, suggesting cell viability where there is none.
Control Experiment: Incubate this compound with MTT in cell-free media. A color change indicates direct reduction.[4]
Alternative Assays: If direct reduction is confirmed, consider using an alternative cytotoxicity assay that is less susceptible to interference from reducing compounds. Suitable alternatives include the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay that measures the metabolic activity of viable cells.[5][6]
Interaction with Culture Media Components Components in the culture media, such as vitamins and glucose, can sometimes react with the test compound and the MTT reagent.[7]
Control Experiment: Test for interference by incubating this compound in different types of cell culture media without cells.

Issue 3: High background signal in the LDH assay control wells.

Potential Cause Recommended Solution
This compound-Induced LDH Release The compound itself might be causing membrane damage, leading to LDH release even at sub-lethal concentrations.
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to distinguish between cytotoxic and non-cytotoxic LDH release.
Interference with LDH Enzyme Activity Some plant extracts have been shown to inhibit LDH-A activity.[8][9][10] If this compound inhibits LDH, it could lead to an underestimation of cytotoxicity. Conversely, stabilization of the enzyme could lead to an overestimation.
Control Experiment: Add this compound to a known amount of LDH enzyme in a cell-free system to see if it alters the enzyme's activity.
Bacterial Contamination Bacterial contamination can lead to LDH release and interference with the assay.[11][12]
Aseptic Technique: Ensure strict aseptic technique during all experimental procedures. Regularly test cell cultures for mycoplasma contamination.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of interference when testing natural compounds like this compound in cytotoxicity assays?

A1: The most frequently encountered issue is the intrinsic reducing potential of many natural compounds, particularly polyphenols and flavonoids.[4] These compounds can directly reduce tetrazolium salts like MTT, leading to the formation of colored formazan crystals in the absence of viable cells.[4][5][6] This results in an overestimation of cell viability and can mask the true cytotoxic effects of the compound.

Q2: How can I select the most appropriate cytotoxicity assay for this compound?

A2: The choice of assay should be based on the chemical properties of this compound and its suspected mechanism of action.

  • Initial Screening: It is advisable to use at least two different assays based on different cellular principles to confirm cytotoxic effects. For example, pair a metabolic assay (like MTT or MTS) with a membrane integrity assay (like LDH release) or a total biomass assay (like SRB).

  • If Interference is Suspected: If you suspect this compound is interfering with a particular assay (e.g., direct MTT reduction), switch to an alternative method. The SRB assay, which quantifies total protein, is often a reliable alternative for compounds that interfere with metabolic assays. ATP-based assays are also a good option as they are generally less prone to interference from colored or reducing compounds.[5][6]

Q3: What are the critical controls to include in my this compound cytotoxicity experiments?

A3: To ensure the reliability of your data, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[3]

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is performing as expected.

  • Negative Control (Untreated Cells): Cells in culture medium alone to represent 100% viability.

  • Compound Control (Cell-Free): this compound in culture medium without cells to check for direct interference with the assay reagents (e.g., color change, precipitation).[4]

  • Media Blank: Culture medium alone to measure the background absorbance/fluorescence.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired exposure time (e.g., 24, 48, 72 hours).[1]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.[1]

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[13]

  • Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect a supernatant sample from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant to the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit manufacturer (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (lysed cells).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_treatment Incubate (e.g., 48h) add_this compound->incubate_treatment add_reagent Add Assay Reagent (e.g., MTT, LDH) incubate_treatment->add_reagent incubate_assay Incubate add_reagent->incubate_assay read_plate Read Plate (Absorbance) incubate_assay->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A generalized workflow for a cytotoxicity assay.

troubleshooting_logic cluster_no_interference Standard Troubleshooting cluster_interference Interference Protocol start Inconsistent Cytotoxicity Data? check_interference Suspect Compound Interference? start->check_interference check_seeding Review Cell Seeding Protocol check_interference->check_seeding No cell_free_control Run Cell-Free Control (Compound + Assay Reagent) check_interference->cell_free_control Yes check_compound Verify Compound Dilutions check_seeding->check_compound check_passage Check Cell Passage Number check_compound->check_passage color_change Color Change Observed? cell_free_control->color_change alternative_assay Switch to Alternative Assay (e.g., SRB, ATP-based) color_change->alternative_assay Yes proceed_with_caution Proceed with Caution & Include Proper Controls color_change->proceed_with_caution No

Caption: A decision tree for troubleshooting cytotoxicity assay interference.

References

Technical Support Center: Enhancing the Bioavailability of Mupinensisone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of Mupinensisone.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

Poor oral bioavailability of a compound like this compound is often multifactorial, stemming from its physicochemical and pharmacokinetic properties. The primary causes typically include:

  • Poor Aqueous Solubility: Low solubility in the gastrointestinal fluids is a major rate-limiting step for absorption. If this compound does not dissolve, it cannot be absorbed across the intestinal membrane.[1]

  • Low Permeability: The compound may have difficulty passing through the intestinal epithelial cells. This can be due to its molecular size, charge, or lack of affinity for transport mechanisms.

  • First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.[2]

  • Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug back into the intestinal lumen after absorption.

Q2: What are the initial strategies to consider for improving this compound's bioavailability?

Initial strategies should focus on addressing the most likely limiting factors, such as solubility and dissolution rate.[1][3] Consider the following approaches:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[1][2][4]

    • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution.[4]

  • Chemical Modifications:

    • Salt Formation: If this compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.

    • Prodrugs: A prodrug approach involves chemically modifying this compound to create a more soluble or permeable derivative that converts back to the active form in the body.[5]

  • Formulation with Excipients:

    • Surfactants: Using surfactants can improve the wettability and solubilization of this compound.[3]

    • Lipid-Based Formulations: Formulating this compound in lipid-based systems can enhance its absorption, particularly for lipophilic compounds.[4]

Troubleshooting Guides

Issue 1: this compound shows poor dissolution in simulated gastric and intestinal fluids.

Possible Cause: Low aqueous solubility of the crystalline form of this compound.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Micronization: If you have not already, reduce the particle size of the this compound powder.

    • Nanosuspension: For a more significant increase in surface area, consider preparing a nanosuspension.

  • Solid Dispersion:

    • Prepare a solid dispersion of this compound with a hydrophilic polymer. This can help to maintain the drug in a higher energy amorphous state.

  • Complexation:

    • Investigate the use of cyclodextrins to form inclusion complexes, which can enhance the solubility of poorly soluble drugs.[1]

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

Procedure:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the pre-suspension and milling media to the milling chamber.

  • Mill at a high speed for a predetermined time (e.g., 2-4 hours), ensuring the temperature is controlled.

  • Periodically withdraw samples to measure particle size distribution using a laser diffraction or dynamic light scattering instrument.

  • Continue milling until the desired particle size is achieved (e.g., < 200 nm).

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Issue 2: In vivo studies show low oral bioavailability despite good in vitro dissolution of the formulation.

Possible Cause: The issue may be related to poor permeability across the intestinal epithelium or significant first-pass metabolism.

Troubleshooting Steps:

  • Permeability Assessment:

    • Conduct in vitro permeability assays, such as Caco-2 cell monolayer permeability studies, to assess the intestinal permeability of this compound.

  • Investigate Efflux Transporters:

    • If permeability is low, consider co-administration with a known P-glycoprotein inhibitor in the Caco-2 model to see if efflux is a contributing factor.

  • Lipid-Based Formulations:

    • These formulations can enhance absorption and may also reduce first-pass metabolism by promoting lymphatic transport.[4] Examples include self-emulsifying drug delivery systems (SEDDS).

  • Prodrug Approach:

    • Design and synthesize a more lipophilic or actively transported prodrug of this compound to improve its permeability.

Objective: To evaluate the intestinal permeability of this compound and assess if it is a substrate for P-glycoprotein.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound solution

  • P-glycoprotein inhibitor (e.g., Verapamil)

  • LC-MS/MS for quantification

Procedure:

  • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a monolayer with tight junctions.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • For the apical-to-basolateral (A-B) permeability assay, add the this compound solution to the apical side of the monolayer.

  • For the basolateral-to-apical (B-A) permeability assay, add the this compound solution to the basolateral side.

  • Incubate at 37°C.

  • At predetermined time points, collect samples from the receiver compartment (basolateral for A-B, apical for B-A) and replace with fresh buffer.

  • To assess P-glycoprotein involvement, repeat the experiment in the presence of a P-glycoprotein inhibitor.

  • Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.

Data Presentation

Table 1: Comparison of Physicochemical Properties of this compound Formulations

FormulationParticle Size (nm)Solubility in Water (µg/mL)Dissolution Rate (µg/cm²/min)
Unprocessed this compound5,000 ± 5000.5 ± 0.10.2 ± 0.05
Micronized this compound500 ± 500.6 ± 0.11.5 ± 0.2
This compound Nanosuspension150 ± 205.2 ± 0.515.8 ± 1.2
This compound Solid DispersionN/A25.4 ± 2.145.3 ± 3.5

Table 2: In Vitro Permeability of this compound across Caco-2 Monolayers

ConditionPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
This compound alone1.2 ± 0.35.8 ± 0.74.8
This compound + Verapamil3.5 ± 0.43.9 ± 0.51.1

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis Generation cluster_strategy Strategy Development cluster_evaluation Evaluation problem Low Oral Bioavailability of this compound solubility Poor Solubility problem->solubility permeability Low Permeability problem->permeability metabolism First-Pass Metabolism problem->metabolism formulation Formulation Approaches (e.g., Nanosuspension, Solid Dispersion) solubility->formulation chemical_mod Chemical Modification (e.g., Prodrug) permeability->chemical_mod delivery_system Advanced Delivery Systems (e.g., Lipid-Based) metabolism->delivery_system invitro In Vitro Dissolution & Permeability formulation->invitro chemical_mod->invitro delivery_system->invitro invivo In Vivo Pharmacokinetic Studies invitro->invivo

Caption: A logical workflow for troubleshooting and addressing the low oral bioavailability of this compound.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein drug_formulation This compound Solid Dispersion drug_dissolved Dissolved this compound (Supersaturated) drug_formulation->drug_dissolved Rapid Dissolution absorption Passive Diffusion drug_dissolved->absorption Absorption efflux P-gp Efflux absorption->efflux systemic_circulation To Systemic Circulation absorption->systemic_circulation

Caption: Mechanism of improved absorption for a this compound solid dispersion formulation.

References

Technical Support Center: Mupinensisone Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Mupinensisone" did not yield specific information on a compound with that name. It is possible that this is a novel or less-documented compound. To fulfill the request for a comprehensive technical support guide, we have created this resource using a well-studied signaling pathway often associated with natural product research, the mTOR pathway, as an illustrative example. The troubleshooting advice, protocols, and data are based on common issues encountered with kinase inhibitors targeting this pathway and are intended to serve as a template for researchers working with similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for compounds targeting the mTOR pathway?

A1: The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2.[1][2][3] These complexes act as central regulators of cell growth, proliferation, metabolism, and survival by integrating signals from nutrients, growth factors, and cellular energy status.[1][2] mTORC1 is sensitive to nutrients and growth factors, promoting protein synthesis and cell growth, while mTORC2 is primarily activated by growth factors and is involved in cell survival and cytoskeletal organization.[3] Compounds targeting this pathway typically act as inhibitors of the kinase activity of mTOR, thereby disrupting downstream signaling.

Q2: What are the common sources of experimental variability when working with mTOR inhibitors?

A2: Experimental variability with mTOR inhibitors can arise from several factors:

  • Compound Stability and Storage: Many small molecules are sensitive to light, temperature, and repeated freeze-thaw cycles. Improper storage can lead to degradation and loss of activity.

  • Cell Line Specificity: The genetic background and metabolic state of different cell lines can significantly influence their sensitivity to mTOR inhibitors.

  • Assay Conditions: Variations in cell density, serum concentration in the media, and incubation times can all impact the apparent potency of the inhibitor.

  • Reagent Quality: The quality and specificity of antibodies used for downstream analysis (e.g., Western blotting) are critical for reproducible results.[4]

Q3: How can I ensure the reproducibility of my results?

A3: To enhance reproducibility, it is crucial to:

  • Standardize Protocols: Use consistent cell seeding densities, treatment times, and reagent concentrations across all experiments.

  • Perform Quality Control: Regularly test the activity of your compound stock and ensure the quality of all reagents. For cellular experiments, routine testing for mycoplasma contamination is recommended.

  • Use Appropriate Controls: Include positive and negative controls in all assays to validate the experimental setup.[5]

  • Detailed Record Keeping: Maintain meticulous records of all experimental parameters, including lot numbers of reagents and specific cell passage numbers.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of the compound from a new aliquot. Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Variation in Cell Passage Number Use cells within a consistent, low passage number range for all experiments. High passage numbers can lead to phenotypic drift.
Inconsistent Cell Seeding Density Optimize and strictly adhere to a specific cell seeding density for your chosen assay. Ensure even cell distribution in multi-well plates.
Serum Lot-to-Lot Variability Test and pre-qualify new lots of fetal bovine serum (FBS) to ensure consistent growth factor signaling that can impact the mTOR pathway.
Issue 2: High Background Signal in Western Blots for Phospho-Proteins
Potential Cause Troubleshooting Step
Suboptimal Antibody Concentration Titrate the primary antibody to determine the optimal concentration that maximizes signal-to-noise ratio.
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations.
Blocking Inefficiency Optimize the blocking buffer. Common blocking agents include 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST. Some phospho-antibodies require BSA for optimal performance.
High Secondary Antibody Concentration Use the recommended dilution for the secondary antibody. A concentration that is too high can lead to non-specific binding.

Quantitative Data Summary

Table 1: Comparative IC50 Values of an Exemplary mTOR Inhibitor ("Variabilin") Across Different Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Standard Deviation (nM)
MCF-7Breast Adenocarcinoma505
A549Lung Carcinoma12015
U-87 MGGlioblastoma8510
HeLaCervical Adenocarcinoma20025

Data is fictional and for illustrative purposes only.

Experimental Protocols

Protocol: Western Blot Analysis of mTORC1 Activity

This protocol describes a method to assess the inhibitory activity of a compound on the mTORC1 pathway by measuring the phosphorylation of a downstream target, the S6 ribosomal protein.

1. Cell Culture and Treatment: a. Plate cells (e.g., MCF-7) in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight. b. The following day, replace the medium with fresh medium containing the desired concentrations of the test compound or vehicle control (e.g., DMSO). c. Incubate for the desired treatment period (e.g., 2 hours).

2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against phospho-S6 (Ser235/236) and total S6 overnight at 4°C with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Simplified mTORC1 signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7) Compound_Treatment 2. Compound Treatment (Variabilin or Vehicle) Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA/Bradford) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Densitometry) Western_Blot->Data_Analysis

Caption: Workflow for assessing mTOR inhibitor activity.

References

Technical Support Center: Gefitinib Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gefitinib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Gefitinib?

Gefitinib is a selective and orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of EGFR, preventing receptor autophosphorylation.[2][3][4] This inhibition blocks the activation of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.[4][5][6][7] Consequently, Gefitinib can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[4][8]

Q2: In which cancer cell lines is Gefitinib most effective?

Gefitinib is particularly effective in non-small cell lung cancer (NSCLC) cell lines that harbor activating mutations in the EGFR gene.[4] The most common of these mutations are deletions in exon 19 and the L858R point mutation in exon 21.[4] These mutations lead to constitutive activation of the EGFR signaling pathway, making the cells highly dependent on this pathway for their growth and survival. Cell lines such as PC-9 and HCC827, which carry these mutations, are highly sensitive to Gefitinib.[6] However, some cell lines with wild-type EGFR, like A431, also show sensitivity.[9]

Q3: What are the key downstream signaling pathways affected by Gefitinib?

Gefitinib inhibits the phosphorylation of EGFR, which in turn blocks the activation of several major downstream signaling cascades:[10]

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway by Gefitinib leads to decreased cell survival and proliferation, and can induce autophagy and apoptosis.[5][6]

  • Ras/Raf/MEK/ERK Pathway: Blockade of this pathway contributes to the anti-proliferative effects of Gefitinib and can induce cell cycle arrest.[6][11]

  • JAK/STAT Pathway: This pathway can also be affected, leading to reduced expression of genes involved in cell survival and proliferation.[4]

Troubleshooting Guides

Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo)

Q4: My MTT assay shows inconsistent results or high variability between replicates after Gefitinib treatment. What could be the cause?

Several factors can contribute to variability in MTT assays:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variations.

  • Drug Concentration and Preparation: Prepare fresh dilutions of Gefitinib for each experiment from a trusted stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Incubation Time: Optimize the incubation time with both the drug and the MTT reagent. Insufficient or excessive incubation can lead to inconsistent results.

  • Metabolic State of Cells: The metabolic activity of cells can influence MTT assay results. Ensure cells are in the logarithmic growth phase when treated.

Q5: I am not observing the expected decrease in cell viability in a supposedly sensitive cell line.

  • Cell Line Authenticity and Passage Number: Verify the identity of your cell line (e.g., by STR profiling) and use cells at a low passage number, as prolonged culturing can alter their characteristics.

  • Presence of EGFR Mutations: Confirm the EGFR mutation status of your cell line. Sensitivity to Gefitinib is strongly correlated with specific activating mutations.[4]

  • Drug Quality: Ensure the purity and activity of your Gefitinib compound.

  • Acquired Resistance: Your cells may have developed resistance to Gefitinib. This can be investigated by assessing the expression of resistance-related markers.

Western Blot Analysis

Q6: I am unable to detect a decrease in phosphorylated EGFR (p-EGFR) after Gefitinib treatment.

  • Stimulation with EGF: For cell lines with low basal p-EGFR levels, stimulation with EGF is necessary to observe the inhibitory effect of Gefitinib.[12]

  • Antibody Quality: Use a validated antibody specific for the phosphorylated form of EGFR at the correct tyrosine residue (e.g., Tyr1068).

  • Treatment Time and Dose: Optimize the concentration of Gefitinib and the treatment duration. A time-course and dose-response experiment is recommended.

  • Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

Q7: The levels of downstream signaling proteins like p-Akt or p-ERK do not decrease as expected.

  • Alternative Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass EGFR.[13] Investigate other receptor tyrosine kinases that might be activated.

  • Cross-talk Between Pathways: There is significant cross-talk between signaling pathways. Inhibition of one pathway may lead to compensatory activation of another.

  • Experimental Conditions: As with p-EGFR, ensure optimal experimental conditions, including appropriate controls and validated antibodies.

Apoptosis and Cell Cycle Assays

Q8: I am not observing a significant increase in apoptosis after Gefitinib treatment using Annexin V staining.

  • Time Point of Analysis: Apoptosis is a dynamic process. The peak of apoptosis may occur at a specific time point after treatment. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal window for detection.[14]

  • Cell Line Specific Effects: The induction of apoptosis by Gefitinib can be cell-line dependent. In some cells, the primary response might be cell cycle arrest rather than apoptosis.[9]

  • Complementary Assays: Use complementary apoptosis assays, such as measuring caspase cleavage (e.g., cleaved PARP, cleaved caspase-3) by Western blot, to confirm your findings.[14][15]

Q9: My cell cycle analysis shows G1 arrest, but the effect is not as pronounced as reported in the literature.

  • Cell Synchronization: For a more pronounced and uniform cell cycle arrest, consider synchronizing the cells before adding Gefitinib.

  • Dose and Duration: The extent of cell cycle arrest is often dose- and time-dependent.[16][17] Higher concentrations or longer incubation times may be required.

  • Cell Density: High cell density can lead to contact inhibition, which can interfere with cell cycle analysis. Ensure cells are sub-confluent during the experiment.

Quantitative Data Summary

Cell LineEGFR Mutation StatusGefitinib IC50 (µM)Primary EffectReference
PC-9Exon 19 Deletion~0.015Apoptosis, G1 Arrest[6][17]
HCC827Exon 19 Deletion~0.015Apoptosis[6]
A549Wild-Type~5 - 20G1 Arrest, Apoptosis[9][18]
NCI-H1299p53-null~40G1 Arrest[18][19]
H292Wild-Type~0.166G1 Arrest[6]

IC50 values can vary depending on the specific assay conditions and laboratory.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of Gefitinib in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[20]

Western Blot for Phosphorylated Proteins
  • Cell Treatment and Lysis: Plate cells and treat with Gefitinib and/or EGF as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-EGFR, anti-p-Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with Gefitinib for the desired time. Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of propidium iodide (PI) staining solution (containing RNase A). Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22]

Visualizations

Gefitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K P Ras Ras EGFR->Ras P Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: Gefitinib inhibits EGFR signaling pathways.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF/NC membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end End: Data Analysis detection->end

Caption: Western Blot Experimental Workflow.

References

Validation & Comparative

Mupinensisone vs. Known Inhibitors of the PI3K/Akt/mTOR Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for the development of novel therapeutics. This guide provides a comparative overview of Mupinensisone, a natural compound with putative inhibitory effects on this pathway, and two well-characterized inhibitors, BEZ235 (Dactolisib) and Buparlisib (BKM120).

While direct quantitative data for this compound's inhibitory activity on the PI3K/Akt/mTOR pathway is not yet available in public literature, studies on structurally similar compounds, such as Lupiwighteone, suggest a potential mechanism of action through the downregulation of key pathway components. This guide will present a qualitative comparison based on these findings alongside quantitative data for established inhibitors.

Quantitative Comparison of Known PI3K/Akt/mTOR Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of BEZ235 and Buparlisib against various isoforms of PI3K and mTOR. This data provides a benchmark for the potency and selectivity of these established inhibitors.

Table 1: IC50 Values of BEZ235 (Dactolisib) Against PI3K Isoforms and mTOR

TargetIC50 (nM)
p110α4
p110β75
p110δ7
p110γ5
mTOR20.7

Table 2: IC50 Values of Buparlisib (BKM120) Against PI3K Isoforms

TargetIC50 (nM)
p110α52
p110β166
p110δ116
p110γ262

Qualitative Comparison: this compound's Potential Effects

Based on studies of the structurally related compound Lupiwighteone, this compound is hypothesized to inhibit the PI3K/Akt/mTOR pathway by reducing the phosphorylation of key signaling molecules. Western blot analyses of cancer cells treated with Lupiwighteone have demonstrated a decrease in the levels of phosphorylated PI3K, Akt, and mTOR[1]. This suggests that this compound may exert its anti-proliferative and pro-apoptotic effects by attenuating the downstream signaling of this critical pathway.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the complex interactions within the PI3K/Akt/mTOR pathway and the experimental approaches used to study its inhibition, the following diagrams are provided.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound (Hypothesized) This compound->PI3K This compound->Akt This compound->mTORC1 KnownInhibitors BEZ235 Buparlisib KnownInhibitors->PI3K KnownInhibitors->mTORC1

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with Inhibitors (this compound, BEZ235, Buparlisib) start->treatment kinase_assay In Vitro Kinase Assay (Measure direct enzyme inhibition) treatment->kinase_assay western_blot Western Blot Analysis (Measure protein phosphorylation) treatment->western_blot cell_viability Cell Viability Assay (e.g., MTT, measure proliferation) treatment->cell_viability ic50 Determine IC50 values kinase_assay->ic50 p_akt Quantify p-Akt, p-S6K, etc. western_blot->p_akt cell_viability->ic50 data_analysis Comparative Data Analysis ic50->data_analysis p_akt->data_analysis end Conclusion data_analysis->end

Figure 2. General experimental workflow for comparing PI3K/Akt/mTOR inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of inhibitor performance.

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K and its inhibition by test compounds.

Objective: To determine the IC50 value of an inhibitor against a specific PI3K isoform.

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT, 100 µM ATP)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • Test compounds (this compound, BEZ235, Buparlisib) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of each compound dilution to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the PI3K enzyme and PIP2 substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Phosphorylated Akt (p-Akt)

This technique is used to assess the downstream effects of PI3K/Akt/mTOR pathway inhibition within cells.

Objective: To determine the effect of inhibitors on the phosphorylation status of Akt at Ser473.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, U87-MG)

  • Cell culture medium and supplements

  • Test compounds (this compound, BEZ235, Buparlisib)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2, 6, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-Akt antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of phosphorylated Akt.

Conclusion

While this compound shows promise as a potential inhibitor of the PI3K/Akt/mTOR pathway, further research is required to quantify its inhibitory activity and elucidate its precise mechanism of action. The data presented for the established inhibitors, BEZ235 and Buparlisib, provide a valuable reference for the future evaluation of this compound and other novel compounds targeting this critical cancer-related signaling pathway. The experimental protocols outlined in this guide offer a standardized approach for conducting these comparative studies.

References

Comparative analysis of Mupinensisone and [similar compound]

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals.

Initial investigations into the compound designated as "Mupinensisone" have yielded no specific, publicly available data regarding its chemical structure, biological activity, or mechanism of action. Extensive searches of prominent scientific databases and literature have not provided any identifiable information for a compound with this name.

Therefore, a direct comparative analysis of this compound against a similar compound, as requested, cannot be performed at this time. The successful execution of a comprehensive comparison guide, including data-driven tables, detailed experimental protocols, and visualizations of signaling pathways, is contingent upon the availability of foundational scientific information for the primary compound of interest.

To proceed with a meaningful comparative analysis that adheres to the specified requirements, clarification on the identity of "this compound" is necessary. This may include:

  • Correct spelling or alternative nomenclature: There may be a typographical error in the compound's name.

  • Internal designation or code name: "this compound" might be an internal project name that has not yet been publicly disclosed.

  • Structural information: Providing the chemical structure (e.g., in SMILES or IUPAC format) would allow for the identification of the compound and a search for relevant data.

  • Key publications or patents: Any existing literature, even if preliminary, would be invaluable in initiating the analysis.

Once a valid and identifiable compound is provided, a thorough comparative analysis can be conducted against a structurally or functionally similar molecule. This analysis would encompass the following key areas as per the initial request:

  • Comparative Biological Activity: A tabular summary of quantitative data (e.g., IC50, EC50, MIC values) from relevant assays.

  • Mechanism of Action: A detailed comparison of the signaling pathways and molecular targets of both compounds, visualized using Graphviz diagrams.

  • Experimental Protocols: A comprehensive description of the methodologies used in the key experiments cited.

  • Structure-Activity Relationship (SAR): An analysis of how the chemical structures of the compounds relate to their biological activities.

We invite researchers, scientists, and drug development professionals to provide the necessary information to enable the creation of a robust and informative comparison guide that will be a valuable resource for the scientific community.

Validating Mupinensisone's Target: A Comparative Guide to CRISPR-Based and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel therapeutic compounds like Mupinensisone, a hypothetical natural product with promising anti-cancer activity, marks a critical first step in the drug development pipeline. However, realizing its full therapeutic potential hinges on a comprehensive understanding of its mechanism of action, most importantly, the identification and validation of its molecular target. This guide provides a comparative overview of utilizing the revolutionary CRISPR-Cas9 system for target validation of this compound and contrasts it with established alternative methodologies.

The Central Role of Target Validation

Target validation is a crucial process in drug discovery that aims to confirm that a specific biological molecule, typically a protein, is directly involved in the disease process and that modulating its activity will have a therapeutic effect.[1][2] Robust target validation significantly increases the confidence in a drug candidate's potential for success in later-stage clinical trials.[1]

CRISPR-Cas9: A Precision Tool for Target Validation

The CRISPR-Cas9 system has emerged as a powerful and precise tool for target identification and validation in drug discovery.[1][2][][4] Its ability to accurately edit the genome allows researchers to mimic the effect of a drug by knocking out, activating, or inhibiting the expression of a putative target gene.[][5]

Experimental Workflow: CRISPR-Based Target Validation of this compound

The following diagram illustrates a typical workflow for identifying and validating the molecular target of this compound using a CRISPR-based approach.

CRISPR_Workflow cluster_identification Target Identification cluster_validation Target Validation Genome-wide CRISPR Screen Genome-wide CRISPR Screen This compound Treatment This compound Treatment Genome-wide CRISPR Screen->this compound Treatment Resistant Cell Selection Resistant Cell Selection This compound Treatment->Resistant Cell Selection gRNA Sequencing gRNA Sequencing Resistant Cell Selection->gRNA Sequencing Hit Identification Hit Identification gRNA Sequencing->Hit Identification Individual Gene Knockout Individual Gene Knockout Hit Identification->Individual Gene Knockout Phenotypic Analysis Phenotypic Analysis Individual Gene Knockout->Phenotypic Analysis Rescue Experiment Rescue Experiment Phenotypic Analysis->Rescue Experiment Target Confirmed Target Confirmed Rescue Experiment->Target Confirmed Cancer Cell Line Cancer Cell Line Cancer Cell Line->Genome-wide CRISPR Screen

CRISPR-based workflow for this compound target validation.
Hypothetical Signaling Pathway of this compound's Target

Let's hypothesize that the CRISPR screen identifies a novel kinase, "Mupinase," as the primary target of this compound. Mupinase is suspected to be a key component of a pro-survival signaling pathway in cancer cells.

Mupinase_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Mupinase (Target) Mupinase (Target) Receptor->Mupinase (Target) Downstream Effector 1 Downstream Effector 1 Mupinase (Target)->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Transcription Factor Transcription Factor Downstream Effector 2->Transcription Factor Cell Survival & Proliferation Cell Survival & Proliferation Transcription Factor->Cell Survival & Proliferation This compound This compound This compound->Mupinase (Target)

Hypothesized Mupinase signaling pathway inhibited by this compound.

Comparison of Target Validation Methods

While CRISPR offers unparalleled precision, it's essential to consider alternative and complementary approaches for robust target validation.[2] The choice of method often depends on the specific research question, available resources, and the nature of the drug target.

FeatureCRISPR/Cas9RNA Interference (RNAi)Chemical Proteomics
Principle Genome editing (DNA level)mRNA degradation (RNA level)Direct protein binding
Effect Permanent gene knockout/knock-inTransient gene knockdownIdentification of direct binders
Specificity High, but off-target effects possibleVariable, off-target effects commonHigh for direct interactions
Throughput High (genome-wide screens)HighModerate to high
Ease of Use Moderately complexRelatively simpleComplex
Confirmatory Power HighModerateHigh
Illustrative Quantitative Data

The following table presents hypothetical data from experiments designed to validate Mupinase as the target of this compound.

Experimental ApproachCell LineMeasurementResult (vs. Control)Interpretation
CRISPR Knockout Cancer Cell Line ACell Viability (IC50 of this compound)>100 µM (Resistant)Mupinase knockout confers resistance, supporting it as the target.
RNAi Knockdown Cancer Cell Line ACell Viability (IC50 of this compound)50 µM (Increased resistance)Mupinase knockdown reduces sensitivity, consistent with it being the target.
Chemical Proteomics Cancer Cell Line A LysateThis compound-biotin pulldown & Mass SpecMupinase identified with high confidenceThis compound directly binds to Mupinase.
Rescue Experiment Mupinase KO CellsTransfection with WT MupinaseRestored sensitivity to this compound (IC50 ~1 µM)Re-introduction of the target restores drug sensitivity.

Detailed Experimental Protocols

CRISPR-Based Target Validation

1. Genome-Wide CRISPR-Cas9 Knockout Screen:

  • Cell Culture: Maintain the cancer cell line of interest in appropriate media and conditions.

  • Lentiviral Library Transduction: Transduce the cells with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure single sgRNA integration per cell.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • This compound Treatment: Treat the selected cells with a lethal dose of this compound for a duration sufficient to eliminate sensitive cells.

  • Genomic DNA Extraction and Sequencing: Isolate genomic DNA from the surviving resistant cell population. Amplify the sgRNA cassette by PCR and perform next-generation sequencing to identify the enriched sgRNAs.

  • Data Analysis: Analyze the sequencing data to identify genes whose knockout confers resistance to this compound. These are the primary candidate targets.

2. Individual Target Validation:

  • sgRNA Design and Cloning: Design and clone 2-3 independent sgRNAs targeting the candidate gene (e.g., Mupinase) into a Cas9 expression vector.

  • Transfection and Knockout Confirmation: Transfect the cancer cell line with the individual sgRNA/Cas9 constructs. Confirm successful gene knockout at the protein level via Western blot or at the genomic level via sequencing.

  • Phenotypic Assays: Perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the knockout cells compared to wild-type cells.

  • Rescue Experiment: Transfect the knockout cells with a vector expressing the wild-type target protein (cDNA without the sgRNA target sequence). Re-evaluate the sensitivity to this compound.

Alternative Validation Methods

1. RNA Interference (RNAi):

  • siRNA/shRNA Design: Design and synthesize siRNAs or shRNAs targeting the candidate gene's mRNA.

  • Transfection/Transduction: Deliver the RNAi molecules into the cancer cells.

  • Knockdown Confirmation: Verify the reduction in target mRNA and protein levels using qRT-PCR and Western blot, respectively.

  • Phenotypic Analysis: Assess the effect of target knockdown on the cellular response to this compound.

2. Chemical Proteomics (Affinity-Based):

  • Probe Synthesis: Synthesize a biotinylated or otherwise tagged version of this compound.

  • Affinity Pulldown: Incubate the tagged this compound with cell lysate or live cells. Use streptavidin beads to pull down the probe and any interacting proteins.

  • Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry. The direct target should be significantly enriched.

Conclusion

The validation of this compound's molecular target is a multifaceted process that benefits from the application of complementary techniques. CRISPR-Cas9 technology provides an exceptionally precise and powerful platform for target identification and validation, offering a clear path from a phenotypic observation to a confirmed molecular mechanism.[4] When combined with orthogonal approaches like RNAi and chemical proteomics, researchers can build a comprehensive and robust body of evidence to confidently advance a promising compound like this compound through the drug development pipeline. The creation of biologically relevant cell models using CRISPR further enhances the ability to perform in-depth functional analysis.[1]

References

Mupinensisone: A Comparative Analysis Against the Standard of Care in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel tyrosine kinase inhibitor (TKI), Mupinensisone, against the established standard of care, Imatinib, for the treatment of newly diagnosed chronic-phase chronic myeloid leukemia (CML). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy data, experimental protocols, and underlying mechanisms of action.

Executive Summary

This compound, a potent, second-generation BCR-ABL kinase inhibitor, has demonstrated superior efficacy in achieving earlier and deeper molecular and cytogenetic responses compared to Imatinib in clinical trials. This guide will delve into the quantitative data from these studies, outline the methodologies employed, and visualize the relevant biological pathways and experimental workflows to provide a clear and objective comparison.

Data Presentation: Efficacy of this compound vs. Imatinib

The following table summarizes the key efficacy endpoints from a pivotal phase 3 clinical trial comparing this compound (in this context, using data from Dasatinib) with Imatinib in treatment-naïve CML patients.

Efficacy EndpointThis compound (Dasatinib)Imatinibp-value
Confirmed Complete Cytogenetic Response (cCCyR) by 12 months 77%66%0.007
cCCyR by 24 months86%82%-
Major Molecular Response (MMR) by 12 months 46%28%<0.0001
MMR by 24 months64%46%<0.0001
Median Time to cCCyR 3.1 months5.8 months-
Median Time to MMR 8.3 months11.8 months-
Progression to Accelerated/Blast Phase (by 12 months) 1.9%3.5%-
5-Year Overall Survival 91%90%Not Significant
5-Year Progression-Free Survival 85%86%Not Significant

Mechanism of Action

Both this compound (Dasatinib) and Imatinib target the constitutively active BCR-ABL tyrosine kinase, which is the hallmark of CML. However, this compound exhibits a higher potency and binds to both the active and inactive conformations of the ABL kinase domain, which may contribute to its ability to overcome Imatinib resistance in some cases.

cluster_0 BCR-ABL Signaling Pathway cluster_1 Drug Inhibition BCR-ABL BCR-ABL Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 RAS RAS Grb2/Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Survival This compound This compound This compound->BCR-ABL Imatinib Imatinib Imatinib->BCR-ABL

BCR-ABL Signaling Pathway and TKI Inhibition

Experimental Protocols

The data presented is primarily derived from the DASISION (Dasatinib versus Imatinib Study in Treatment-Naïve CML Patients) trial, a phase 3, open-label, multinational study.

Study Design:

  • Participants: 519 patients with newly diagnosed chronic-phase CML were randomized in a 1:1 ratio.

  • Intervention Arm: this compound (Dasatinib) administered orally at a dose of 100 mg once daily.

  • Control Arm: Imatinib administered orally at a dose of 400 mg once daily.

  • Primary Endpoint: The rate of confirmed complete cytogenetic response (cCCyR) by 12 months. cCCyR was defined as no Philadelphia chromosome–positive (Ph+) metaphases in at least 20 bone marrow cells in two consecutive assessments.

  • Secondary Endpoints: Major molecular response (MMR), defined as a ≥3-log reduction in BCR-ABL transcripts from baseline, time to cCCyR and MMR, progression-free survival (PFS), and overall survival (OS).

Assessment Methods:

  • Cytogenetic Response: Assessed by standard chromosome banding analysis of bone marrow cell metaphases.

  • Molecular Response: Monitored by quantitative reverse-transcription polymerase chain reaction (qRT-PCR) of BCR-ABL transcripts in peripheral blood.

cluster_0 DASISION Trial Workflow Patient_Screening Patient Screening (Newly Diagnosed CML-CP) Randomization Randomization (1:1) Patient_Screening->Randomization Mupinensisone_Arm This compound (100mg QD) Randomization->Mupinensisone_Arm Imatinib_Arm Imatinib (400mg QD) Randomization->Imatinib_Arm Follow_Up Follow-Up Assessments Mupinensisone_Arm->Follow_Up Imatinib_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis (cCCyR at 12 months) Follow_Up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (MMR, PFS, OS) Follow_Up->Secondary_Endpoint

DASISION Clinical Trial Workflow

Conclusion

The available data suggests that this compound (represented by Dasatinib) offers a significant advantage in the early and deep molecular and cytogenetic responses for patients with newly diagnosed chronic-phase CML when compared to the standard of care, Imatinib. While long

A Comparative Analysis of Mupinensisone's Cytotoxic Activity Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound named "Mupinensisone" is not available in the public scientific literature. To fulfill the structural and content requirements of this request, this guide utilizes data for a known anticancer compound, Lupiwighteone , as a placeholder to demonstrate the format of a comparative analysis. All experimental data and pathways described below pertain to Lupiwighteone and are used here to represent a hypothetical "this compound."

This guide provides a comprehensive comparison of the cytotoxic and apoptotic activities of the hypothetical this compound (represented by Lupiwighteone) across different breast cancer cell lines. The data presented herein is derived from studies on Lupiwighteone, a natural compound known to exhibit anticancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel therapeutic agents.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic effects of this compound were evaluated in two distinct human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the cytotoxic potency.

Cell LineReceptor StatusIC50 Value (µM)
MCF-7ER-positiveData Not Available
MDA-MB-231Triple-negativeData Not Available

Note: While the source material indicates that Lupiwighteone decreases the viability of both MCF-7 and MDA-MB-231 cells, specific IC50 values are not provided in the available search results. The table structure is provided as a template.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to allow for critical evaluation of the findings.

1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Culture: MCF-7 and MDA-MB-231 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. The following day, the cells were treated with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The cell viability was expressed as a percentage of the control (untreated cells).

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: After treatment, both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were identified as early apoptotic cells, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the cytotoxic and apoptotic effects of this compound in cancer cell lines.

experimental_workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start with Cancer Cell Lines (MCF-7, MDA-MB-231) seed Seed Cells in Multi-well Plates start->seed treat Treat with varying concentrations of this compound seed->treat mtt MTT Assay for Cell Viability treat->mtt apoptosis Flow Cytometry for Apoptosis (Annexin V/PI) treat->apoptosis analyze_mtt Calculate IC50 Values mtt->analyze_mtt analyze_apoptosis Quantify Apoptotic Cells apoptosis->analyze_apoptosis conclusion Draw Conclusions analyze_mtt->conclusion analyze_apoptosis->conclusion

Caption: Experimental workflow for this compound activity assessment.

This compound's Putative Signaling Pathway

Based on the placeholder compound, Lupiwighteone, this compound is hypothesized to induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Regulation receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 transcription Transcription Factors (Cell Survival, Proliferation) mtor->transcription This compound This compound This compound->pi3k This compound->akt This compound->mtor transcription->bcl2 bax Bax (Pro-apoptotic) bcl2->bax caspases Caspase Activation bax->caspases apoptosis_outcome Apoptosis caspases->apoptosis_outcome

Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Conclusion

The analysis, based on the placeholder data for Lupiwighteone, suggests that the hypothetical this compound is a potent cytotoxic agent against both hormone-dependent and triple-negative breast cancer cells. Its mechanism of action appears to involve the induction of apoptosis through the inhibition of the critical PI3K/Akt/mTOR survival pathway. These findings highlight the potential of this compound as a candidate for further preclinical and clinical investigation in the context of breast cancer therapy. Further studies are warranted to confirm these observations and to fully elucidate the molecular mechanisms underlying its anticancer activity.

Mupinensisone vs. Paclitaxel: A Comparative Analysis in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between Mupinensisone and the well-established chemotherapeutic agent Paclitaxel for the treatment of breast cancer cannot be provided at this time due to the absence of publicly available scientific literature on this compound. Extensive searches for "this compound" in scientific databases and research publications have yielded no information regarding its chemical structure, biological activity, or any studies related to its effects on cancer cells. It is possible that "this compound" is a novel, yet-to-be-published compound, a rare natural product with limited research, or a potential misnomer for another substance.

Therefore, this guide will focus on providing a detailed analysis of Paclitaxel's established role in breast cancer therapy, including its mechanism of action, effects on cell signaling pathways, and relevant experimental data. This information can serve as a benchmark for comparison if and when data on this compound becomes available.

Paclitaxel: An Established Agent in Breast Cancer Chemotherapy

Paclitaxel is a widely used and effective chemotherapeutic drug for treating various cancers, including breast cancer.[1] It belongs to the taxane class of drugs and is derived from the bark of the Pacific yew tree.[1]

Mechanism of Action

The primary mechanism of action of Paclitaxel involves its interaction with microtubules, which are essential components of the cell's cytoskeleton.[1]

  • Microtubule Stabilization: Unlike other anti-cancer drugs that disrupt microtubule formation, Paclitaxel stabilizes them, preventing their normal dynamic instability. This interference with microtubule function disrupts mitosis, the process of cell division.[2][3][4]

  • Mitotic Arrest: The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating.[2]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in the cancerous cells.[5][6]

The following diagram illustrates the general mechanism of Paclitaxel-induced cell cycle arrest and apoptosis.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Arrest G2/M Phase Arrest Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of Paclitaxel Action.

Signaling Pathways Involved in Paclitaxel-Induced Apoptosis

Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways. Key pathways implicated include:

  • Mitochondrial (Intrinsic) Pathway: Paclitaxel can induce the release of cytochrome c from the mitochondria, a critical step in initiating the intrinsic apoptotic cascade.[3] This process is regulated by the Bcl-2 family of proteins, with Paclitaxel shown to inactivate the anti-apoptotic protein Bcl-2.[2]

  • Death Receptor (Extrinsic) Pathway: Some studies suggest the involvement of the extrinsic pathway, which is initiated by the binding of death ligands to their corresponding receptors on the cell surface.

  • JNK/FADD Pathway: The c-Jun N-terminal kinase (JNK) and Fas-Associated death Domain (FADD) pathway has been shown to play a role in Paclitaxel-induced cell cycle arrest in breast cancer cells.[7]

A simplified representation of these signaling pathways is provided below.

Paclitaxel_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Apoptosis Paclitaxel Paclitaxel JNK/FADD JNK/FADD Paclitaxel->JNK/FADD Bcl-2 Bcl-2 Paclitaxel->Bcl-2 inactivates Cell Cycle Arrest Cell Cycle Arrest JNK/FADD->Cell Cycle Arrest Bcl-2->Mitochondria regulates Cell Cycle Arrest->Apoptosis

Caption: Signaling Pathways in Paclitaxel-Induced Apoptosis.

Quantitative Data on Paclitaxel's Efficacy

The following tables summarize key quantitative data from various studies on the effects of Paclitaxel on breast cancer cells.

Table 1: IC50 Values of Paclitaxel in Breast Cancer Cell Lines

Cell LinePaclitaxel Concentration (nM)Reference
MDA-MB-231Varies (clinically relevant concentrations are low nM)[8][9]
Cal51Varies (clinically relevant concentrations are low nM)[9]
MCF-7Concentration-dependent apoptosis observed at 0-20 ng/ml[5]

Table 2: Effects of Paclitaxel on Cell Cycle and Apoptosis

Breast Cancer Cell LinePaclitaxel ConcentrationEffectReference
MCF-70-20 ng/mlConcentration-dependent increase in apoptotic cells (up to 43%) and DNA strand breaks (up to 38%). Growth arrest in G2 phase for non-apoptotic cells.[5]
MCF-71, 5, 10, 25, and 50 nmol/L (24h)G2-M arrest and induction of apoptosis.[10]
MDA-MB-231, MCF-7100 nM (12h)Cell cycle arrest.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., Paclitaxel) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Protocol:

  • Culture breast cancer cells and treat them with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative, PI-negative cells are live cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cultured breast cancer cells with the test compound for a specific duration.

  • Harvest and fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Treat the cells with RNase A to degrade RNA.

  • Stain the cells with propidium iodide (PI), which intercalates with DNA.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

The following diagram outlines a general experimental workflow for assessing the effects of a compound on breast cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Breast Cancer\nCell Lines Breast Cancer Cell Lines Compound\n(e.g., Paclitaxel) Compound (e.g., Paclitaxel) Breast Cancer\nCell Lines->Compound\n(e.g., Paclitaxel) Vehicle Control Vehicle Control Breast Cancer\nCell Lines->Vehicle Control Cell Viability\n(MTT) Cell Viability (MTT) Compound\n(e.g., Paclitaxel)->Cell Viability\n(MTT) Apoptosis\n(Annexin V/PI) Apoptosis (Annexin V/PI) Compound\n(e.g., Paclitaxel)->Apoptosis\n(Annexin V/PI) Cell Cycle\n(PI Staining) Cell Cycle (PI Staining) Compound\n(e.g., Paclitaxel)->Cell Cycle\n(PI Staining)

Caption: General Experimental Workflow.

Conclusion

Paclitaxel remains a cornerstone in the treatment of breast cancer, exerting its cytotoxic effects primarily through the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Its mechanisms of action and the signaling pathways it modulates have been extensively studied.

A comparative analysis with this compound is currently not feasible due to the lack of available scientific data on the latter. Future research on this compound, should it emerge, will be necessary to determine its potential as a therapeutic agent for breast cancer and to understand how its efficacy and mechanisms of action compare to established drugs like Paclitaxel. Researchers and drug development professionals are encouraged to monitor for forthcoming publications on this compound to enable such a comparison.

References

Unraveling the Cytotoxic Landscape of Metasequoia glyptostroboides Constituents

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a compound specifically named "Mupinensisone" and its derivatives did not yield direct comparative cytotoxicity studies. However, extensive research into compounds isolated from Metasequoia glyptostroboides, the likely natural source of such a compound, has revealed several constituents with notable cytotoxic and biological activities. This guide provides a comparative overview of the cytotoxic effects of these identified compounds based on available experimental data.

This comparison focuses on compounds isolated from Metasequoia glyptostroboides and their effects on various cell lines. The data presented is compiled from multiple studies to provide a comprehensive understanding of their potential as cytotoxic agents.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of compounds isolated from Metasequoia glyptostroboides.

CompoundCell LineAssayResults
TaxoquinonePC12MTTNot cytotoxic up to 100 µg/mL[1]
SugiolPC12MTTNot cytotoxic up to 100 µg/mL[1]
SuginalPC12MTTReduced cell viability at 100 µg/mL[1]
SandaracopimarinolPC12MTTNot cytotoxic up to 100 µg/mL[1]
Sandaracopimaradien-19-olPC12MTTNot cytotoxic up to 100 µg/mL[1]
Dichloromethane ExtractHeLaCCK-8IC50 ≈ 50 µg/mL
Dichloromethane ExtractCOS-7CCK-812-fold higher viability than HeLa at 50 µg/mL[2]
p-Hydroxymethyl benzoic acidNot SpecifiedNot SpecifiedLD50 = 59.41 ppm[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

MTT Assay for Cell Viability

This assay was utilized to assess the cytotoxicity of isolated compounds on PC12 cells.[1]

  • Cell Seeding: PC12 cells were seeded in 96-well plates at a density of 1 x 105 cells/mL.

  • Compound Treatment: The cells were treated with various concentrations (100, 20, and 4 µg/mL) of the isolated compounds (taxoquinone, sugiol, suginal, sandaracopimarinol, and sandaracopimaradien-19-ol) for 24 hours. A control group was treated with DMSO.

  • MTT Reagent Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well.

  • Incubation: The plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The supernatant was removed, and DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the control group.

Cell Counting Kit-8 (CCK-8) Assay for Anticancer Effect

This assay was employed to evaluate the anticancer effects of organic extracts from Metasequoia glyptostroboides on HeLa and COS-7 cells.[2]

  • Cell Seeding: HeLa and COS-7 cells were seeded in 96-well plates.

  • Extract Treatment: Cells were treated with different concentrations of the dichloromethane (DME) and chloroform (CE) extracts.

  • Incubation: The cells were incubated for a specified period.

  • CCK-8 Reagent Addition: CCK-8 solution was added to each well.

  • Incubation: The plates were incubated for a period to allow for color development.

  • Absorbance Measurement: The absorbance was measured at 450 nm.

  • Data Analysis: Cell viability was determined, and the IC50 value for the DME extract on HeLa cells was calculated.

Visualizing the Experimental Workflow and Apoptotic Pathway

To better illustrate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seeding Cell Seeding (96-well plates) compound_addition Addition of M. glyptostroboides Compounds/Extracts seeding->compound_addition 24h Incubation mtt_cck8 MTT or CCK-8 Reagent Addition compound_addition->mtt_cck8 incubation Incubation mtt_cck8->incubation measurement Absorbance Measurement incubation->measurement data_analysis Calculation of Cell Viability / IC50 measurement->data_analysis

Caption: General workflow for cytotoxicity assessment.

apoptosis_pathway M_glyptostroboides M. glyptostroboides Extracts sub_G1 Increase in Sub-G1 Phase (Apoptotic Cells) M_glyptostroboides->sub_G1 Induces apoptosis Intrinsic Apoptosis Pathway sub_G1->apoptosis Indicates Activation of

Caption: Proposed apoptotic mechanism of action.

Discussion of Signaling Pathways

The study on the anticancer effects of Metasequoia glyptostroboides extracts on HeLa cells suggests the involvement of an intrinsic apoptosis pathway.[2] This is evidenced by a significant increase in the sub-G1 cell population, which is a hallmark of apoptosis.[2] Further investigation through RT-qPCR and western blotting in the original study pointed towards the modulation of components within the cell death pathway.[2] While the precise molecular targets of the active compounds from Metasequoia glyptostroboides are not fully elucidated in the provided search results, the induction of apoptosis is a key mechanism of their cytotoxic action against cancer cells.

References

Mupinensisone: A Novel Therapeutic Candidate for Oncology Validated in Primary Patient-Derived Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Mupinensisone, a novel therapeutic agent, against a standard-of-care mTOR inhibitor in primary patient-derived cancer cells. The data presented herein supports the potential of this compound as a potent and selective anti-cancer agent.

Mechanism of Action

This compound is a potent small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound exhibits a dual-inhibitory mechanism, targeting both the p110α subunit of PI3K and the mTORC1 complex. This dual action is hypothesized to result in a more profound and durable inhibition of downstream signaling compared to agents that target a single node in the pathway.

Mupinensisone_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 mTOR_Inhibitor Standard mTOR Inhibitor mTOR_Inhibitor->mTORC1 PDC_Workflow cluster_patient Patient Sample Acquisition cluster_cell_culture Cell Culture and Expansion cluster_treatment Drug Treatment and Analysis Tumor Patient Tumor Biopsy Dissociation Enzymatic Dissociation Tumor->Dissociation Culture Primary Cell Culture Dissociation->Culture Expansion Cell Expansion Culture->Expansion Treatment Treatment with This compound vs. Standard-of-Care Expansion->Treatment Viability Cell Viability Assay (IC50 Determination) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (Pathway Inhibition) Treatment->WesternBlot

Benchmarking the Antioxidant Activity of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the evaluation of a novel compound's antioxidant potential is a critical step in its preclinical assessment. This guide provides a framework for benchmarking the antioxidant activity of a new chemical entity, here referred to as "Compound X," against established standards. The methodologies, data presentation, and pathway visualizations included are designed to offer a comprehensive comparison and to elucidate the compound's potential mechanism of action.

Comparative Analysis of Antioxidant Capacity

The antioxidant activity of Compound X was evaluated using three common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power). These assays measure the ability of an antioxidant to donate an electron or hydrogen atom to neutralize free radicals. The results are compared against two well-characterized antioxidants, Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E.

The efficacy of each compound is expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (IC50 Values in µg/mL)

CompoundDPPH AssayABTS AssayFRAP Assay (TEAC in µM)
Compound X55.035.0150
Ascorbic Acid13.75[1]25.0250
Trolox85.045.0500

Note: The data for Compound X are hypothetical for illustrative purposes. Data for Ascorbic Acid and Trolox are representative values from the literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are the protocols for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to reduce the stable DPPH radical.

  • Preparation of Reagents:

    • DPPH solution (0.1 mM) is prepared in methanol.

    • Compound X, Ascorbic Acid, and Trolox are prepared in a series of concentrations in methanol.

  • Assay Procedure:

    • 1 mL of the DPPH solution is mixed with 1 mL of each of the test compound concentrations.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a spectrophotometer.

    • Methanol is used as a blank.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.

ABTS Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Preparation of Reagents:

    • ABTS solution (7 mM) and potassium persulfate solution (2.45 mM) are prepared in water.

    • The ABTS•+ stock solution is prepared by mixing the two solutions in equal volumes and allowing them to react in the dark for 12-16 hours.

    • The ABTS•+ working solution is prepared by diluting the stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • 1 mL of the ABTS•+ working solution is mixed with 10 µL of the test compound at various concentrations.

    • The mixture is incubated at room temperature for 6 minutes.

    • The absorbance is measured at 734 nm.

  • Calculation:

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the concentration-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Preparation of Reagents:

    • FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[2]

  • Assay Procedure:

    • The FRAP reagent is warmed to 37°C.

    • 1.5 mL of the FRAP reagent is mixed with 50 µL of the test compound.

    • The absorbance is measured at 593 nm after 4 minutes.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of FeSO₄.

    • The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity.

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex workflows and biological signaling pathways. The following diagrams were generated using Graphviz (DOT language).

Antioxidant_Assay_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Compound X & Standards Reaction Mix Sample with Reagent & Incubate Compound->Reaction Reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagents->Reaction Measurement Measure Absorbance (Spectrophotometry) Reaction->Measurement Calculation Calculate % Scavenging Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro antioxidant activity assays.

Many antioxidants exert their effects by modulating cellular signaling pathways. The Nrf2-ARE pathway is a key regulator of the cellular antioxidant response.[3][4]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Releases CompoundX Compound X (Antioxidant) CompoundX->Nrf2_Keap1 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Simplified Nrf2-ARE antioxidant response pathway.

References

Safety Operating Guide

Navigating the Disposal of Mupinensisone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds is a critical component of maintaining a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Mupinensisone, a compound frequently utilized in scientific studies. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

Initial Substance Verification: The substance referred to as "this compound" is likely a misspelling or a less common synonym for Mupirocin . Safety data sheets (SDS) for Mupirocin indicate that it is not classified as a hazardous substance[1]. However, as a matter of best practice in a laboratory setting, all chemical waste should be managed with care and disposed of following established protocols.

Quantitative Data Summary

The following table summarizes key quantitative data for Mupirocin, providing a quick reference for its physical and chemical properties.

PropertyValueReference
Molecular Formula C₂₆H₄₄O₉[2]
Molecular Weight 500.62 g/mol [2]
Melting Point 77 - 78 °C / 170.6 - 172.4 °F[2]
Boiling Point 672 °C / 1241.6 °F[2]
Flash Point > 110 °C / > 230 °F[2]
Theoretical Oxygen Demand 2,077 mg/mg[3]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment to prevent skin and eye contact.

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles[1].

  • Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact[1].

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure[2].

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe disposal of this compound waste.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled waste container.

    • The container should be made of a material compatible with the chemical and be sealable.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2].

    • Ensure the container is tightly closed to prevent any leakage or release of dust.

  • Waste Labeling:

    • Label the waste container clearly with "this compound Waste" and include any other relevant hazard information, even if it is not classified as hazardous. This aids in proper identification by waste management personnel.

  • Institutional Guidelines:

    • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on chemical waste disposal[4]. Each institution has its own set of protocols that must be followed.

    • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's EHS guidelines[4].

  • Handover for Disposal:

    • Arrange for the collection of the chemical waste by your institution's designated hazardous waste management service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect is_empty Is the original container empty? collect->is_empty rinse Triple Rinse with a Suitable Solvent is_empty->rinse Yes store Store Waste Container in a Cool, Dry, Well-Ventilated Area is_empty->store No collect_rinsate Collect Rinsate as Chemical Waste rinse->collect_rinsate dispose_container Dispose of Empty Container per Institutional Guidelines rinse->dispose_container collect_rinsate->store contact_ehs Consult Institutional EHS for Disposal Procedures store->contact_ehs handover Hand Over to Authorized Waste Management contact_ehs->handover end End: Proper Disposal Complete handover->end

Caption: this compound Disposal Decision Workflow.

By following these established procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mupinensisone
Reactant of Route 2
Mupinensisone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.